molecular formula C9H9BN2O3 B13468801 (1-acetyl-1H-indazol-6-yl)boronic acid

(1-acetyl-1H-indazol-6-yl)boronic acid

Cat. No.: B13468801
M. Wt: 203.99 g/mol
InChI Key: VSAPXEOKEOFGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Acetyl-1H-indazol-6-yl)boronic acid is a premium, high-purity boronic acid derivative intended for research and development purposes exclusively. This compound is a specialized building block in organic synthesis and medicinal chemistry. Boronic acids are quintessential reagents in modern synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds that is indispensable in the construction of complex molecules for pharmaceuticals and materials science . The indazole scaffold is a privileged structure in pharmacology, present in a wide spectrum of biologically active molecules and several marketed drugs . Indazole derivatives have demonstrated a broad range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, and are found in drugs such as the tyrosine kinase inhibitors Pazopanib and Axitinib, and the antiemetic Granisetron . The 1-acetyl substitution on the indazole ring can be utilized to direct reactivity and alter the physicochemical properties of the molecule during synthesis. As a key synthetic intermediate, this compound enables researchers to functionalize the indazole core at the 6-position, facilitating the exploration of structure-activity relationships and the development of novel therapeutic candidates . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H9BN2O3

Molecular Weight

203.99 g/mol

IUPAC Name

(1-acetylindazol-6-yl)boronic acid

InChI

InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-8(10(14)15)3-2-7(9)5-11-12/h2-5,14-15H,1H3

InChI Key

VSAPXEOKEOFGED-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=NN2C(=O)C)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of (1-acetyl-1H-indazol-6-yl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of (1-acetyl-1H-indazol-6-yl)boronic acid, a key building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document synthesizes foundational principles of boronic acid chemistry, data from analogous structures, and established experimental methodologies to provide a robust predictive framework and a practical guide for its empirical determination. We will explore the physicochemical properties of the target molecule, infer its likely solubility profile across a range of common organic solvents, and provide a detailed, field-proven protocol for accurate solubility measurement.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone property that dictates the viability of a drug candidate.[1][2] For a molecule like this compound, which serves as a crucial intermediate in the synthesis of complex therapeutic agents, a thorough understanding of its solubility is paramount.[3] It directly impacts:

  • Reaction Kinetics and Purity: The choice of solvent is critical for optimizing reaction conditions and ensuring the efficient formation of the desired product.[4] Insoluble reactants or impurities can lead to side reactions and complicate downstream purification.

  • Purification Strategies: Techniques such as crystallization and chromatography are fundamentally dependent on solubility differentials. Hydrocarbon solvents, for instance, are often used to precipitate boronic acids and remove organic impurities due to their very low solubility in these media.

  • Formulation and Bioavailability: For an API to be effective, it must be formulated in a manner that allows for adequate dissolution and absorption in the body.[2][5] Early characterization of solubility in various solvent systems, including biorelevant media, can preemptively flag challenges related to bioavailability.[5]

This guide is designed to equip researchers with the necessary theoretical and practical knowledge to confidently work with this compound, mitigating risks and accelerating development timelines.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by the interplay of its distinct structural motifs: the indazole core, the N-acetyl group, and the boronic acid functional group.

  • The Boronic Acid Group (-B(OH)₂): This moiety is the primary driver of the molecule's characteristic chemical behavior. Boronic acids are Lewis acids capable of forming hydrogen bonds, which contributes to their solubility in polar solvents.[6][7] However, they have a strong propensity to undergo dehydration to form cyclic trimers known as boroxines.[8] This equilibrium is solvent-dependent and significantly complicates solubility measurements, as the boroxine anhydride has a different, typically lower, solubility profile than the parent acid.[8]

  • The Indazole Ring: This bicyclic heteroaromatic system contributes to the molecule's overall planarity and potential for π-π stacking interactions. The presence of nitrogen atoms allows for hydrogen bonding, which can enhance solubility in protic solvents.

  • The N-Acetyl Group (-C(O)CH₃): The introduction of the acetyl group at the N1 position of the indazole ring has several important consequences. It blocks one of the N-H hydrogen bond donors present in the parent 1H-indazol-6-ylboronic acid, potentially reducing its solubility in certain protic solvents. However, the acetyl group also adds polarity and a hydrogen bond acceptor (the carbonyl oxygen), which can modulate interactions with a range of organic solvents.

The fundamental principle of "like dissolves like" is a useful starting point for predicting solubility.[9] Solvents with similar polarity to the solute will generally be more effective.

Predicted Solubility Profile of this compound

While direct experimental data for this compound is scarce, we can infer a qualitative solubility profile based on extensive studies of phenylboronic acid and its derivatives.[10][11] The acetylated indazole core introduces more polarity compared to a simple phenyl ring, which will influence the overall solubility.

Solvent Class Example Solvents Predicted Solubility Rationale & Expert Insights
Ethers Dipropyl ether, Tetrahydrofuran (THF), DioxaneHigh Ethers are excellent solvents for boronic acids, likely due to their ability to act as hydrogen bond acceptors without competing as donors. They are often preferred for synthesis and reactions involving these compounds.
Ketones Acetone, 3-PentanoneHigh Similar to ethers, ketones are polar aprotic solvents that can effectively solvate the boronic acid group. Phenylboronic acid demonstrates high solubility in these solvents.[11]
Alcohols Methanol, EthanolSoluble These polar protic solvents can engage in hydrogen bonding with both the boronic acid hydroxyls and the acetyl carbonyl. Methanol is frequently used as a solvent for reactions with similar reagents.[10]
Chlorinated Solvents Chloroform, Dichloromethane (DCM)Moderate Phenylboronic acid has relatively good solubility in chloroform. This solvent can be useful for purification by crystallization.
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These highly polar solvents are generally effective at dissolving a wide range of organic compounds, including those with multiple hydrogen bonding sites.
Hydrocarbons Methylcyclohexane, Hexanes, TolueneVery Low The nonpolar nature of hydrocarbons makes them poor solvents for the polar this compound. This property is advantageous for precipitating the compound to remove nonpolar impurities.[10]
Authoritative Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive, high-quality solubility data, the shake-flask method is the universally recognized gold standard.[4][5][9] This protocol establishes the thermodynamic equilibrium solubility, providing a true measure of the compound's intrinsic solubility in a given solvent at a specific temperature.

4.1. Principle

An excess of the solid compound is agitated in a known volume of solvent at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the clarified supernatant is then quantified.[9]

4.2. Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of this compound that is in clear excess of its estimated solubility into a suitable container (e.g., a 4 mL glass vial with a PTFE-lined cap).

    • Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration:

    • Seal the vial securely.

    • Place the vial in a temperature-controlled agitator (e.g., an orbital shaker or rotator in an incubator) set to the desired temperature (typically 25 °C or 37 °C for pharmaceutical applications).[5]

    • Agitate the suspension for a sufficient duration to ensure equilibrium is reached. For boronic acids, which can have complex dissolution and equilibration dynamics (e.g., acid-boroxine equilibrium), a period of 24 to 72 hours is recommended.[5][9]

  • Phase Separation:

    • Once equilibrium is established, remove the vial from the agitator and allow it to stand briefly.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).[9]

    • Carefully aspirate the supernatant, taking extreme care not to disturb the solid pellet. For maximum accuracy, filter the supernatant through a chemically inert, low-binding syringe filter (e.g., a 0.22 µm PTFE filter) into a clean analysis vial.[5][9]

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the saturated filtrate and the calibration standards using a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the preferred technique due to its specificity and sensitivity.[1][9]

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

    • Determine the concentration of the compound in the saturated sample by interpolating its analytical response from the calibration curve.

  • Data Reporting:

    • Report the solubility in standard units, such as mg/mL or molarity (mol/L) , and specify the temperature at which the measurement was performed.[9]

4.3. Self-Validating System & Causality
  • Why excess solid? Using an excess ensures that the solution becomes fully saturated and that equilibrium is maintained with the solid phase, which is the definition of thermodynamic solubility.

  • Why 24-72 hours? This extended period is crucial to overcome kinetic barriers to dissolution and to allow the equilibrium between the boronic acid and its potential boroxine anhydride to stabilize. Shorter times may result in an underestimation of the true equilibrium solubility.

  • Why centrifugation and filtration? This dual approach provides the most robust method for removing all particulate matter.[9] Failure to do so can lead to the dissolution of remaining microparticles during the analytical step, causing a significant overestimation of solubility.[1]

  • Why HPLC? Unlike simple UV spectroscopy, HPLC separates the analyte from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured.[1]

Visualizing the Workflow and Key Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess this compound to vial prep2 Add precise volume of organic solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE) sep1->sep2 quant2 Analyze sample and standards by HPLC-UV sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 report Report Solubility (mg/mL or mol/L) at specified T quant3->report G cluster_properties Molecular Properties cluster_solvents Solvent Characteristics Molecule This compound BoronicAcid Boronic Acid Group - Polar - H-bond donor/acceptor - Lewis acidic Indazole Indazole Ring - Heteroaromatic - H-bond acceptor Acetyl N-Acetyl Group - Polar - H-bond acceptor Solubility Solubility Profile BoronicAcid->Solubility governs Indazole->Solubility influences Acetyl->Solubility modulates PolarProtic Polar Protic (e.g., Methanol) High Solubility Solubility->PolarProtic matches PolarAprotic Polar Aprotic (e.g., Acetone, THF) High Solubility Solubility->PolarAprotic matches NonPolar Nonpolar (e.g., Hexanes) Very Low Solubility Solubility->NonPolar mismatches

Caption: Factors influencing the solubility of this compound.

Conclusion
References
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Hall, D. G. (Ed.). (2011).
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved February 28, 2026, from [Link]

  • Lopalco, A., et al. (2017). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. International Journal of Pharmaceutics, 529(1-2), 489-497.
  • Popowycz, F. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved February 28, 2026, from [Link]

  • Berg, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Al-Tikriti, M. M. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4474–4481. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole-6-boronic acid. PubChem. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its.... Retrieved February 28, 2026, from [Link]

  • Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved February 28, 2026, from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 28, 2026, from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved February 28, 2026, from [Link]

Sources

Introduction: The Strategic Value of Indazole Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Commercial Availability and Application of 1-acetyl-indazol-6-yl Boronic Acid Building Blocks

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, engaging in a wide range of biological interactions.[1][2] Notable examples of indazole-containing drugs include the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[1]

In parallel, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, stands out for its functional group tolerance and mild reaction conditions. Boronic acids and their corresponding pinacol esters are therefore indispensable tools for the modern medicinal chemist.[3][4]

This guide focuses on a specific, highly valuable building block at the intersection of these two domains: 1-acetyl-indazol-6-yl boronic acid . The acetyl group on the indazole nitrogen serves a dual purpose: it can act as a protecting group to modulate reactivity during synthesis or be an integral part of the final molecular design, influencing solubility and target engagement. This document provides a comprehensive overview of the commercial availability, synthesis, and strategic application of this building block for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

Our investigation reveals that the direct boronic acid is less common commercially than its more stable and widely used derivative, 1-acetyl-1H-indazole-6-boronic acid, pinacol ester . The pinacol ester offers enhanced stability, longer shelf-life, and improved solubility in organic solvents, making it the preferred reagent for most synthetic applications. For context, the unacetylated parent compounds, 1H-indazol-6-yl-6-boronic acid and its pinacol ester, are also commercially available and serve as key precursors.[3][5][6][7]

Below is a summary of representative commercial suppliers for the acetylated pinacol ester.

SupplierProduct NameCAS NumberMolecular FormulaPurity
Sigma-Aldrich 1-Acetyl-1H-indazole-6-boronic acid, pinacol ester1256359-07-5C15H19BN2O3Not specified; sold as part of the "AldrichCPR" collection for early discovery research.[8]
Combi-Blocks 1-Acetyl-1H-indazole-6-boronic acid, pinacol ester1256359-07-5C15H19BN2O397%[9]

Note: Availability and purity may vary. Researchers are advised to consult supplier websites for the most current data.

Synthetic Strategy: From Precursor to Key Building Block

The synthesis of 1-acetyl-1H-indazole-6-boronic acid, pinacol ester is typically achieved from a readily available starting material, 6-bromo-1H-indazole. The synthetic strategy involves two key transformations: N-acetylation followed by a Miyaura borylation.

Causality Behind Experimental Choices:

  • N-Acetylation: The indazole scaffold possesses two nitrogen atoms. The N-H proton is acidic and can interfere with subsequent organometallic reactions. Acetylation serves to protect this position, preventing unwanted side reactions and improving the solubility of the substrate in organic solvents suitable for the borylation step. Acetic anhydride or acetyl chloride are common and efficient reagents for this purpose.

  • Miyaura Borylation: This palladium-catalyzed cross-coupling reaction is the method of choice for converting aryl halides into aryl boronic esters. It utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source. The choice of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., potassium acetate) is critical for achieving high conversion and yield. The pinacol ester is formed directly, providing the stable, ready-to-use building block.

The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Miyaura Borylation A 6-Bromo-1H-indazole B 1-Acetyl-6-bromo-1H-indazole A->B Acetic Anhydride, Pyridine C 1-Acetyl-1H-indazole-6-boronic acid, pinacol ester B->C B₂(pin)₂, Pd(dppf)Cl₂, KOAc, Dioxane

Caption: Synthetic workflow for 1-acetyl-1H-indazole-6-boronic acid, pinacol ester.

Detailed Experimental Protocol

The following protocol represents a self-validating system, based on established methodologies for N-acetylation and Miyaura borylation reactions.

Step 1: Synthesis of 1-Acetyl-6-bromo-1H-indazole

  • Reagents & Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (10.0 g, 50.8 mmol).

  • Solvent & Base: Add pyridine (100 mL) to the flask and stir until the solid dissolves. Cool the solution to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (7.2 mL, 76.2 mmol) dropwise to the cooled solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under high vacuum. This typically yields 1-acetyl-6-bromo-1H-indazole as a white to off-white solid.

Step 2: Synthesis of 1-Acetyl-1H-indazole-6-boronic acid, pinacol ester

  • Reagents & Setup: To a flame-dried 500 mL three-neck flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-acetyl-6-bromo-1H-indazole (10.0 g, 41.8 mmol), bis(pinacolato)diboron (11.7 g, 46.0 mmol), and potassium acetate (12.3 g, 125.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent & Catalyst: Add anhydrous 1,4-dioxane (200 mL) via cannula, followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.7 g, 2.1 mmol).

  • Reaction: Heat the reaction mixture to 85 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate (100 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-acetyl-1H-indazole-6-boronic acid, pinacol ester.

Application in Medicinal Chemistry: A Gateway to Novel Chemical Space

The primary utility of 1-acetyl-1H-indazole-6-boronic acid, pinacol ester is as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[3][10] This allows for the facile formation of a carbon-carbon bond at the 6-position of the indazole ring, enabling the synthesis of diverse libraries of compounds for biological screening.

Strategic Advantages:

  • Vector for Diversity: The boronic ester can be coupled with a wide array of (hetero)aryl halides or triflates, allowing for the systematic exploration of the chemical space around the indazole core.

  • Kinase Inhibitor Scaffolds: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[10] This building block allows for the rapid elaboration of substituents at the 6-position, which often projects into the solvent-exposed region of the ATP-binding pocket, providing a handle to modulate potency and selectivity.

  • Modulation of Physicochemical Properties: The acetyl group can be retained in the final compound or removed under basic or acidic conditions to reveal the free N-H, which can serve as a crucial hydrogen bond donor in protein-ligand interactions.

The following diagram illustrates the central role of this building block in a typical drug discovery workflow.

G A 1-Acetyl-1H-indazole-6-boronic acid, pinacol ester C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Halide (R-X) B->C D 1-Acetyl-6-(R)-1H-indazole (Coupled Product) C->D E Optional Deprotection (Hydrolysis) D->E G Biological Screening (e.g., Kinase Assays) D->G F 6-(R)-1H-indazole (Final Compound) E->F F->G

Caption: Role of the building block in a Suzuki coupling-based drug discovery workflow.

Conclusion

1-acetyl-1H-indazole-6-boronic acid, pinacol ester is a commercially available and synthetically accessible building block of high strategic value for medicinal chemistry and drug discovery. Its robust nature and versatility in Suzuki-Miyaura cross-coupling reactions provide researchers with a powerful tool to rapidly generate novel indazole-based compounds. Understanding its commercial sources, synthetic rationale, and strategic applications empowers scientists to efficiently navigate the synthesis of complex molecules and accelerate the development of new therapeutic agents.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC). [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information (PMC). [Link]

  • Indazole. Organic Syntheses. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). [Link]

  • Introduction to the Therapeutic Potential of Boronic Acid Derivatives. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Optimal Catalysts and Conditions for the Suzuki-Miyaura Cross-Coupling of 1-Acetyl-6-indazoleboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 1-acetyl-6-indazoleboronic acid (and its corresponding pinacol esters) presents a multidimensional synthetic challenge. Drug development professionals frequently encounter catastrophic yield losses when applying standard cross-coupling conditions to this substrate. This application note dissects the mechanistic failure points of traditional protocols and establishes a highly optimized, self-validating methodology utilizing third-generation Buchwald precatalysts (XPhos Pd G3) and anhydrous mild bases to achieve near-quantitative yields while preserving the base-sensitive N-acetyl protecting group.

Mechanistic Causality: Why Traditional Conditions Fail

Applying classical Suzuki conditions—such as


 with aqueous 

at 80 °C—to 1-acetyl-6-indazoleboronic acid typically results in <10% yield of the desired product. As an Application Scientist, it is critical to understand the causality behind this failure to justify the optimized protocol:
  • Nucleophilic Deacetylation: The N1-acetyl group on the indazole ring is electronically similar to an activated amide. At elevated temperatures, aqueous carbonate or hydroxide ions rapidly hydrolyze this moiety, stripping the protecting group and exposing the free 1H-indazole[1].

  • Base-Promoted Protodeboronation: Heteroaryl boronic acids are notoriously unstable under basic, aqueous conditions at high temperatures. The base coordinates to the boron atom, facilitating a rapid C–B bond cleavage that yields the dead-end des-borylated indazole[2].

  • Catalyst Poisoning (The "Heteroaryl Problem"): If deacetylation occurs, the resulting free indazole nitrogen atoms act as strong Lewis bases. They outcompete standard, less sterically hindered ligands (like

    
    ) for coordination to the Palladium center, forming stable, catalytically inactive Pd-indazole complexes[3].
    
The Solution Matrix

To circumvent these competing pathways, the reaction must be forced through the productive transmetalation cycle at room temperature using strictly non-nucleophilic, anhydrous conditions .

  • Catalyst Selection (XPhos Pd G3): Third-generation Buchwald precatalysts rapidly generate a highly active, monoligated Pd(0) species at 25 °C. The extreme steric bulk of the XPhos ligand physically shields the palladium center, preventing the indazole nitrogen from coordinating and poisoning the catalyst[4].

  • Base Selection (Anhydrous

    
     or KF):  By utilizing anhydrous phosphate or fluoride salts in ethereal solvents (THF), the base acts strictly to activate the boronic acid (forming the reactive boronate "ate" complex required for transmetalation) without acting as a nucleophile against the base-sensitive acetyl group[3].
    

Mechanistic_Pathways A 1-Acetyl-6-indazoleboronic Acid (Base & Heat Sensitive) B Pd(0)-XPhos Complex + Aryl Halide A->B Anhydrous K3PO4 THF, 25°C E Protodeboronation (Loss of Boron) A->E Strong Base / Heat F Deacetylation (Loss of Acetyl) A->F Aqueous Base / Heat C Transmetalation (Productive Pathway) B->C D Cross-Coupled Product (Intact Acetyl) C->D Reductive Elimination

Caption: Mechanistic pathways highlighting productive transmetalation vs. undesired degradation.

Quantitative Optimization Data

The following table summarizes the optimization matrix for coupling 1-acetyl-6-indazoleboronic acid with a standard electron-neutral aryl bromide. The data clearly demonstrates the superiority of the G3 precatalyst system.

Catalyst (mol%)LigandBase (equiv)Solvent SystemTemp (°C)Yield (%)Major Byproduct / Observation

(5)


(2.0)
Dioxane /

80< 5Complete deacetylation; Protodeboronation

(5)
dppf

(2.0)
Dioxane /

8022Partial deacetylation; Catalyst poisoning
XPhos Pd G2 (2)XPhos

(2.0)
THF /

(10:1)
4068Minor deacetylation observed
XPhos Pd G3 (2) XPhos

(2.0, anhyd)
THF (Anhydrous) 25 94 Clean conversion; Intact acetyl group
RuPhos Pd G3 (2)RuPhosKF (3.0, anhyd)THF (Anhydrous)2589Clean conversion; Intact acetyl group

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the methodology, this protocol includes an In-Process Control (IPC) step. The reaction acts as a self-validating system: if the IPC fails, the environmental conditions (moisture/oxygen) have been compromised.

Experimental_Workflow Step1 Step 1: Reagent Preparation Weigh Aryl Halide, Boronic Acid, XPhos Pd G3, and Anhydrous K3PO4 Step2 Step 2: Inert Atmosphere Purge reaction vial with Argon/N2 to prevent catalyst oxidation Step1->Step2 Step3 Step 3: Solvent Addition Add anhydrous THF (0.2 M) via syringe under inert gas Step2->Step3 Step4 Step 4: Reaction Execution Stir at 25-40 °C for 2-4 hours; Monitor via LC-MS Step3->Step4 Step5 Step 5: Workup & Isolation Filter through Celite, concentrate, and purify via Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the mild Suzuki-Miyaura cross-coupling.

Materials Required:
  • 1-Acetyl-6-indazoleboronic acid (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Anhydrous Potassium Phosphate (

    
    , finely milled) (2.0 equiv)
    
  • Anhydrous Tetrahydrofuran (THF), sparged with Argon.

Step-by-Step Methodology:
  • Solid Reagent Charging: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, if solid), 1-acetyl-6-indazoleboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and finely milled anhydrous

    
     (2.0 mmol).
    
  • Inert Atmosphere Generation: Seal the vial with a PTFE-lined septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Note: Strict exclusion of oxygen is required to maintain the active Pd(0) species.

  • Solvent Addition: If the aryl halide is a liquid, add it at this stage via a micro-syringe. Add anhydrous, degassed THF (5.0 mL, yielding a 0.2 M solution) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously (800 rpm) at 25 °C (room temperature). The vigorous stirring is critical as the reaction is a heterogeneous mixture (solid

    
     suspended in THF).
    
  • In-Process Control (IPC) & Validation: After 30 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Look for the desired product mass. If a mass corresponding to

      
       (loss of the acetyl group) is observed, the anhydrous integrity of the system has been breached (moisture intrusion). If the acetyl group is intact and starting material remains, continue stirring.
      
  • Workup: Upon complete consumption of the aryl halide (typically 2–4 hours), dilute the reaction mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the phosphate salts and palladium residues.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 1-acetyl-cross-coupled indazole.

References

  • [4] ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available at:[Link]

  • [1] ACS Catalysis. Acyl and Decarbonylative Suzuki Coupling of N-Acetyl Amides: Electronic Tuning of Twisted, Acyclic Amides in Catalytic Carbon–Nitrogen Bond Cleavage. Available at:[Link]

  • [2] National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at:[Link]

Sources

Application Notes & Protocols: Strategic Solvent Selection for the Suzuki-Miyaura Coupling of N-Acetyl Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl-aryl bonds.[1] Indazole scaffolds are prevalent in many biologically active molecules, making their functionalization a critical task for drug development professionals.[2][3][4][5] This application note provides a detailed guide to a crucial, yet often overlooked, parameter for the successful coupling of N-acetyl indazole derivatives: solvent selection. We will explore the mechanistic role of the solvent, compare common solvent systems with field-proven insights, provide a detailed protocol for solvent screening, and offer troubleshooting advice to overcome common challenges.

Part 1: The Mechanistic Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst, a base, and the two coupling partners (an organohalide and an organoboron species).[6] The solvent is not merely an inert medium; it actively influences every key step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this influence is paramount to reaction optimization.

The three primary steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the N-acetyl indazole halide. Electron-rich ligands on the palladium and polar solvents can promote this step, especially for less reactive electrophiles like aryl chlorides.[8]

  • Transmetalation : This is often the rate-determining step. An organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid, forming a more nucleophilic "ate" complex.[9][10][11] The presence of water, either as a co-solvent or an impurity, can be crucial here, as it facilitates the formation of the reactive borate anion RB(OH)₃⁻.[8][10]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8] Bulky ligands and the overall solvent environment influence the rate of this final step.[8]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) R¹-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Metathesis Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product R¹-R² (Coupled Product) Ar-Pd(II)-Ar'(L2)->Product ArX R¹-X (N-Acetyl Indazole Halide) ArX->Ar-Pd(II)-X(L2) ArBOH R²-B(OH)₂ (Boronic Acid) Borate [R²-B(OH)₃]⁻ ArBOH->Borate + Base Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-OR'(L2) Borate->Ar-Pd(II)-Ar'(L2) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The solvent's polarity, coordinating ability, and protic/aprotic nature all play distinct roles. For instance, highly polar solvents might stabilize anionic intermediates, but overly coordinating solvents like DMF or DMSO can sometimes compete with other ligands for binding to the palladium center, potentially altering selectivity or inhibiting the catalyst.[9][12]

Part 2: A Comparative Analysis of Solvent Systems for N-Acetyl Indazole Derivatives

N-acetyl indazoles present a unique challenge. The N-acetyl group enhances stability compared to the NH-free parent heterocycle, which can inhibit catalysis, but it can also be labile under harsh basic or thermal conditions.[4] The indazole ring itself is electron-rich, which can make oxidative addition more difficult compared to electron-poor systems.[13] Therefore, solvent choice must balance reagent solubility, catalyst activity, and substrate stability.

Common Solvent Systems: Pros and Cons
Solvent SystemTypical BaseTemp (°C)ProsCons
1,4-Dioxane / H₂O K₂CO₃, K₃PO₄80-100Excellent for a wide range of substrates; water aids transmetalation.[2][14]Dioxane is a peroxide-former and has a high freezing point. Requires rigorous degassing.[15]
Toluene / H₂O Cs₂CO₃, K₃PO₄90-110Good for less polar substrates; biphasic nature can aid product isolation.Can be less effective for highly polar substrates; requires vigorous stirring.
THF / H₂O Na₂CO₃, K₂CO₃60-70Lower boiling point allows for milder conditions. Good results have been reported for many systems.[7]Lower thermal stability can limit reaction rates. THF is also a peroxide-former.
DMF or DMAc K₂CO₃, CsF100-120High boiling point; excellent solvating power for polar compounds.Can coordinate to Pd, potentially inhibiting catalysis.[12] Risk of N-deacetylation at high temperatures with strong bases.
Alcohols (e.g., IPA, EtOH) / H₂O Na₂CO₃, K₂CO₃70-85"Greener" solvent option; can be effective for specific substrates.Potential for ether formation as a side reaction; may not be suitable for all boronic acids.
Solvent Selection Workflow

Choosing the right solvent is not a one-size-fits-all decision. It requires a logical approach based on the specific properties of the coupling partners.

Solvent_Selection start Start: Define Coupling Partners (N-acetyl indazole halide & boronic acid) solubility Are both partners soluble in a low/medium polarity solvent? start->solubility dmf Consider: DMF or DMAc (Use with caution, monitor for deacetylation) solubility->dmf No (Polar Substrates) toluene Alternative: Toluene / H₂O (Requires efficient stirring) solubility->toluene Yes stability Is the boronic acid prone to protodeboronation? reactivity Is the indazole halide electron-rich & unreactive? stability->reactivity No thf Consider milder conditions: THF / H₂O at 60-70°C stability->thf Yes dioxane Recommended Start: 1,4-Dioxane / H₂O with K₂CO₃ or K₃PO₄ reactivity->dioxane No reactivity->dmf Yes (Higher Temp Needed) end Proceed to Small-Scale Screening Protocol dioxane->end dmf->stability toluene->stability thf->end caption Figure 2: Decision workflow for initial solvent selection.

Figure 2: Decision workflow for initial solvent selection.

Part 3: Experimental Protocol - A General Procedure for Parallel Solvent Screening

The most reliable method for identifying the optimal solvent is a parallel experimental screen. This protocol is designed for small-scale reactions (e.g., in microwave vials or a parallel synthesis block) to efficiently compare conditions.

Reagents and Equipment
  • N-acetyl indazole halide (1.0 eq.)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[5]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Anhydrous solvents for screening (e.g., 1,4-Dioxane, Toluene, THF, DMF)

  • Degassed deionized water

  • Reaction vials with stir bars and septa caps

  • Inert atmosphere (Nitrogen or Argon)

  • Heating block or oil bath

  • TLC plates and/or LC-MS for analysis

Step-by-Step Methodology
  • Preparation : To each of four labeled reaction vials, add the N-acetyl indazole halide (e.g., 0.2 mmol, 1.0 eq.), the boronic acid (0.24 mmol, 1.2 eq.), the base (0.4 mmol, 2.0 eq.), and the palladium catalyst (0.004 mmol, 2 mol%).

  • Solvent Addition :

    • Vial 1 (Dioxane/H₂O) : Add 1.6 mL of 1,4-Dioxane and 0.4 mL of degassed water (4:1 ratio).

    • Vial 2 (Toluene/H₂O) : Add 1.6 mL of Toluene and 0.4 mL of degassed water (4:1 ratio).

    • Vial 3 (THF/H₂O) : Add 1.6 mL of THF and 0.4 mL of degassed water (4:1 ratio).

    • Vial 4 (DMF) : Add 2.0 mL of anhydrous DMF.

  • Degassing : Seal each vial with a septum cap. Purge the headspace with an inert gas (Argon or Nitrogen) for 5-10 minutes by inserting an inlet needle connected to the gas line and a separate outlet needle. Oxygen is known to deactivate the catalyst and promote homocoupling.[16]

  • Reaction : Place the vials in a preheated heating block set to the desired temperature (e.g., 90 °C). Stir the reactions for a set period (e.g., 4-12 hours).

  • Monitoring : After the set time, cool the reactions to room temperature. Take a small aliquot from each vial, dilute with a suitable solvent (e.g., Ethyl Acetate), filter, and analyze by TLC or LC-MS to determine the conversion and identify any major byproducts.

  • Analysis : Compare the results from the four solvent systems. The optimal solvent will show the highest conversion to the desired product with the minimal formation of byproducts such as homocoupled boronic acid or dehalogenated starting material.

Protocol_Workflow start Weigh Reagents into Vials (Substrate, Boronic Acid, Base, Catalyst) add_solvents Add Different Solvent Systems to Each Vial start->add_solvents degas Seal and Degas Vials with Inert Gas (Ar or N₂) add_solvents->degas heat Heat and Stir Reactions (e.g., 90°C, 4-12 h) degas->heat cool Cool to Room Temperature heat->cool sample Sample, Dilute, and Filter Each Reaction Mixture cool->sample analyze Analyze by LC-MS or TLC sample->analyze compare Compare Conversion & Byproducts to Identify Optimal Solvent analyze->compare caption Figure 3: Experimental workflow for parallel solvent screening.

Figure 3: Experimental workflow for parallel solvent screening.

Part 4: Troubleshooting and Advanced Considerations

  • Low or No Conversion : This is often due to catalyst deactivation or poor solubility. Ensure rigorous degassing, as oxygen can poison the Pd(0) catalyst.[16] If solubility is the issue, a solvent like DMF may be necessary. Also, consider using more advanced, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), which can promote oxidative addition for challenging substrates.[1][8]

  • Protodeboronation : This occurs when the boronic acid is replaced by a hydrogen atom, and it is a common side reaction, especially with less stable heteroaryl boronic acids.[4] It can be exacerbated by prolonged heating or excess water. Using milder conditions (e.g., lower temperature in THF/H₂O) or switching to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[8]

  • Homocoupling : The formation of a biaryl from two molecules of the boronic acid is a frequent byproduct, often caused by the presence of oxygen.[8][16] Improved degassing is the primary solution. Starting with a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst can sometimes reduce this side reaction.[16]

  • N-Deacetylation : If analysis shows the formation of the NH-indazole product, the reaction conditions are too harsh. This is most common in polar aprotic solvents like DMF at high temperatures with strong bases. Consider switching to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a lower-boiling solvent system.

Conclusion

The choice of solvent is a critical parameter that can determine the success or failure of a Suzuki-Miyaura coupling reaction involving N-acetyl indazole derivatives. A systematic approach, beginning with a mechanistic understanding and proceeding to a logical, parallel screening protocol, is the most effective strategy for optimization. By carefully considering the interplay between solubility, catalyst activity, and substrate stability, researchers can develop robust and scalable processes for the synthesis of these valuable pharmaceutical building blocks.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • National Center for Biotechnology Information. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • ResearchGate. The Role of Water in Reactions Catalyzed by Transition Metals. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. First-Principles Molecular Dynamics Analysis of Ligand-Free Suzuki–Miyaura Cross-Coupling in Water: Transmetalation and Reductive Elimination. [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Application Notes and Protocols for the One-Pot Borylation and Suzuki-Miyaura Coupling of 1-Acetyl-6-bromoindazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2][3] The ability to efficiently and selectively functionalize the indazole ring system is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles.[4][5] This application note provides a detailed, field-proven guide to a highly efficient one-pot synthetic strategy for the borylation and subsequent Suzuki-Miyaura cross-coupling of 1-acetyl-6-bromoindazole. This method streamlines the synthesis of complex, substituted indazoles, offering significant advantages in terms of time, resources, and overall yield by eliminating the need for isolation of the intermediate boronic ester.[6][7]

The protection of the indazole N-H with an acetyl group serves a dual purpose: it enhances solubility in organic solvents and modulates the electronic properties of the heterocyclic system, which can influence the subsequent cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the rapid construction of indazole-based compound libraries.

Reaction Principle: A Tandem Catalytic Approach

The one-pot borylation/Suzuki-Miyaura coupling is a sequential catalytic process that occurs in a single reaction vessel.[7][8] The entire transformation is orchestrated by a palladium catalyst, which mediates both the initial borylation of the aryl halide and the subsequent cross-coupling with a suitable partner.[9][10]

The process can be conceptually divided into two distinct, yet interconnected, catalytic cycles:

  • Miyaura Borylation: In the first step, the 1-acetyl-6-bromoindazole undergoes a palladium-catalyzed reaction with a boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the corresponding 6-(pinacolborane)indazole intermediate.[11][12]

  • Suzuki-Miyaura Coupling: Upon completion of the borylation, a second aryl or heteroaryl halide and an aqueous base are introduced directly into the reaction mixture. The same palladium catalyst then facilitates the cross-coupling between the in situ generated indazole boronic ester and the second coupling partner to yield the final biaryl product.[13]

This one-pot approach offers significant advantages over a traditional two-step process by reducing purification steps, minimizing solvent waste, and improving overall process efficiency.[6][14]

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the sequential nature of the one-pot borylation and Suzuki-Miyaura coupling of 1-acetyl-6-bromoindazole.

OnePot_Borylation_Coupling cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling Start 1-Acetyl-6-bromoindazole Reagents1 B₂(pin)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) Start->Reagents1 Add Intermediate In situ generated 1-Acetyl-6-(pinacolborane)indazole Reagents1->Intermediate Heat Reagents2 Aryl/Heteroaryl Halide (Ar-X) Aqueous Base (e.g., K₂CO₃) Water Intermediate->Reagents2 Add to same pot FinalProduct Coupled Product: 1-Acetyl-6-aryl-indazole Reagents2->FinalProduct Continue Heating

Caption: Workflow for the one-pot borylation and Suzuki coupling.

Detailed Experimental Protocol

This protocol provides a robust starting point for the one-pot borylation and Suzuki-Miyaura coupling of 1-acetyl-6-bromoindazole. Researchers should note that optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and temperature, may be necessary for different coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Acetyl-6-bromoindazole>98%Commercially AvailableEnsure dryness before use.
Bis(pinacolato)diboron (B₂pin₂)>98%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableOther catalysts may be suitable.[12]
Potassium Acetate (KOAc)AnhydrousCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Aryl/Heteroaryl Halide>98%Commercially AvailableThe choice of coupling partner will determine the final product.
1,4-DioxaneAnhydrousCommercially AvailableUse a dry, degassed solvent.
Deionized WaterDegas before use.
Inert Gas (Nitrogen or Argon)High Purity
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-acetyl-6-bromoindazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Borylation Step:

    • Add anhydrous, degassed 1,4-dioxane to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the starting indazole.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the progress of the borylation reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Suzuki-Miyaura Coupling Step:

    • Once the borylation is complete (as determined by the consumption of the starting material), cool the reaction mixture to room temperature.

    • To the same flask, add the aryl/heteroaryl halide (1.2 eq).

    • In a separate flask, prepare a degassed aqueous solution of potassium carbonate (3.0 eq).

    • Add the aqueous potassium carbonate solution to the reaction mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the progress of the coupling reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-acetyl-6-aryl-indazole.

Causality and Experimental Choices: A Deeper Dive

  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for both Miyaura borylation and Suzuki-Miyaura coupling reactions.[6] Its effectiveness stems from the dppf ligand, which provides a good balance of steric bulk and electron-donating properties to stabilize the palladium center throughout both catalytic cycles. For more challenging substrates, other catalyst systems, such as those employing Buchwald-type ligands (e.g., XPhos), may offer improved performance.[12]

  • Selection of Bases: A two-base system is often optimal for one-pot procedures. A weaker, non-nucleophilic base like potassium acetate (KOAc) is used for the borylation step to facilitate the transmetalation of the boronate group without promoting premature hydrolysis of the diboron reagent.[14] For the subsequent Suzuki-Miyaura coupling, a stronger base such as potassium carbonate (K₂CO₃) in an aqueous medium is required to activate the boronic ester for transmetalation to the palladium center.[6]

  • Solvent System: Anhydrous 1,4-dioxane is a common solvent for these reactions due to its ability to dissolve the organic reagents and its relatively high boiling point, which allows for elevated reaction temperatures. The introduction of water in the second step is crucial for the Suzuki-Miyaura coupling mechanism.[6]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, maintaining an inert atmosphere of nitrogen or argon throughout the reaction is critical to prevent catalyst deactivation and ensure high yields.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield of borylated intermediate - Inefficient catalyst activity- Insufficiently anhydrous conditions- Incomplete reaction- Screen alternative palladium catalysts and ligands.- Ensure all reagents and solvents are rigorously dried.- Increase reaction time or temperature for the borylation step.
Low yield of final coupled product - Incomplete borylation- Catalyst deactivation- Inefficient coupling of the specific aryl halide- Confirm complete formation of the boronic ester before adding the coupling partner.- Add a second portion of catalyst before the Suzuki coupling step.- Screen different bases and solvents for the coupling step.
Formation of side products (e.g., homo-coupling) - Inappropriate reaction conditions- Adjust the stoichiometry of the reagents.- Optimize the reaction temperature and time.

Conclusion

The one-pot borylation and Suzuki-Miyaura cross-coupling of 1-acetyl-6-bromoindazole represents a powerful and efficient strategy for the synthesis of diverse, functionalized indazole derivatives. By understanding the underlying principles of the tandem catalytic process and carefully selecting the reaction parameters, researchers can rapidly access a wide range of novel compounds with potential applications in drug discovery and development. This protocol provides a solid foundation for the implementation of this valuable synthetic methodology.

References

  • Whitaker, L., Harb, H. Y., & Pulis, A. P. (2017). One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling.
  • Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(11), 1867-1870.
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Pagliaro, M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 893-900.
  • Radi, M., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 10(39), 7846-7853.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
  • Li, W., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(23), 12845-12850.
  • Schmidt, J., & Langer, P. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules, 28(3), 1435.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1834-1856.
  • Liu, C., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 1-9.
  • Pulis, A. P., et al. (2017). One-pot borylation/Suzuki–Miyaura sp2–sp3 cross-coupling.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2956.
  • BenchChem. (2025).
  • Radi, M., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry.
  • Phakhodee, W., et al. (2020). Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. Journal of the Serbian Chemical Society, 85(6), 765-775.

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Troubleshooting & Optimization

Technical Support Center: Preventing N-Acetyl Deprotection During Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As researchers and drug development professionals, you know that late-stage functionalization requires absolute chemoselectivity. This guide addresses a pervasive issue in cross-coupling chemistry: the unintended deprotection (or cleavage) of N-acetyl amides during Suzuki-Miyaura reactions.

Below, we break down the mechanistic causality of this failure, provide a self-validating experimental protocol, and outline a data-driven troubleshooting workflow to ensure your acetamide groups remain intact.

The Core Issue: Mechanistic Causality of N-Acetyl Failure

N-acetyl groups are generally considered robust protecting groups or stable structural motifs in Active Pharmaceutical Ingredients (APIs). However, standard Suzuki-Miyaura conditions create a perfect storm for two distinct degradation pathways:

  • Base-Catalyzed Hydrolysis (Saponification): Classical conditions employ aqueous strong bases (e.g.,

    
    , 
    
    
    
    ) and prolonged heating (80–100 °C). This aqueous, alkaline, high-temperature environment rapidly drives the saponification of the amide bond .
  • Transition-Metal Catalyzed N–C(O) Cleavage: Recent mechanistic studies reveal that if the N-acetyl amide is sterically hindered or twisted out of planarity, the loss of resonance stabilization makes the N–C(O) bond susceptible to direct oxidative addition by Palladium or Nickel catalysts. This leads to an irreversible decarbonylative side reaction .

Mechanism Sub Ar-X with N-Acetyl PdOx Pd(0) Oxidative Addition to C-X Sub->PdOx Fast (XPhos) Hydrolysis Aqueous Base Attack on C=O Sub->Hydrolysis H2O + Heat NC_Cleavage Pd(0) Insertion into N-C(O) Sub->NC_Cleavage Twisted Amide TransMet Transmetalation & Reductive Elim. PdOx->TransMet Deprotect Desacetylated Side Product Hydrolysis->Deprotect AmideCoupling Decarbonylative Coupling Product NC_Cleavage->AmideCoupling Target Desired Product (Intact Amide) TransMet->Target

Competing mechanistic pathways during Suzuki coupling of N-acetylated substrates.

Troubleshooting Workflow: Kinetic Control

To achieve successful cross-coupling while preserving the N-acetyl group, the kinetics of the desired C–X oxidative addition must vastly outpace both base hydrolysis and N–C(O) insertion. This is achieved by:

  • Eliminating Water: Switching to strictly anhydrous solvent systems (e.g., dry Dioxane or THF) [[1]]([Link]).

  • Using Mild Bases: Replacing carbonates/hydroxides with anhydrous

    
     or fluoride sources (CsF, KF) .
    
  • Lowering Temperature: Utilizing highly active, sterically bulky dialkylbiarylphosphine ligands (Buchwald ligands like XPhos) to drive the reaction at room temperature .

Workflow A N-Acetyl Substrate Suzuki Coupling B Is an aqueous strong base (e.g., Na2CO3) used? A->B C High Risk of Base Hydrolysis B->C Yes E Is reaction temp > 80°C? B->E No D Switch to Anhydrous Mild Base (e.g., K3PO4, CsF) C->D D->E F Risk of Thermal Degradation or Pd-Catalyzed N-C(O) Cleavage E->F Yes H Successful Coupling (Intact N-Acetyl) E->H No G Use Buchwald Precatalyst (e.g., XPhos Pd G2) at RT-50°C F->G G->H

Logical troubleshooting workflow for preventing N-acetyl deprotection.

Data & Diagnostics: Condition Optimization

The table below summarizes the causality between reaction conditions and the fate of the N-acetyl group. It demonstrates why modern ligand design is critical for base-sensitive substrates , .

Catalyst SystemBaseSolvent SystemTemp (°C)Product Yield (%)Deprotection/Cleavage (%)

(5 mol%)

(2.0 M aq)
Toluene/EtOH/

9025> 60 (Hydrolysis)

(5 mol%)

(Solid)
DMF /

(9:1)
8055~ 30 (Hydrolysis)

/


(Anhydrous)
Dry Dioxane10040~ 20 (N-C(O) Cleavage)
XPhos Pd G2 (2 mol%)

(Anhydrous)
Dry Dioxane 40 > 90 < 1 (Intact)
XPhos Pd G2 (2 mol%) CsF (Solid) Dry THF RT > 95 Not Detected
Validated Experimental Protocol: Anhydrous Mild Suzuki Coupling

This protocol utilizes a 2nd Generation Buchwald Precatalyst (XPhos Pd G2) and a fluoride base to completely eliminate hydroxide/carbonate-mediated hydrolysis, allowing the reaction to proceed at room temperature .

Materials Required:

  • Aryl halide containing N-acetyl group (1.0 equiv)

  • Arylboronic acid pinacol ester (Ar-BPin) (1.2 equiv)

  • XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

  • Cesium Fluoride (CsF), anhydrous, finely milled (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), degassed

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-acetyl aryl halide (1.0 mmol), Ar-BPin (1.2 mmol), XPhos Pd G2 (0.02 mmol), and anhydrous CsF (3.0 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed THF via syringe.

  • Reaction Execution: Stir the reaction mixture at Room Temperature (20–25 °C). The high activity of the XPhos ligand facilitates rapid oxidative addition without thermal activation .

  • Self-Validating Checkpoint (TLC/LC-MS at 2 hours):

    • Observation A: LC-MS shows the desired mass

      
      . Proceed to workup.
      
    • Observation B (Diagnostic): If LC-MS shows

      
      , trace moisture has caused base hydrolysis. Ensure CsF is strictly anhydrous (flame-dried under vacuum) and solvents are properly dried.
      
    • Observation C (Diagnostic): If LC-MS shows a mass corresponding to the biaryl without the acetamide moiety, transition-metal decarbonylation occurred . Switch to a more sterically demanding ligand (e.g., tBuXPhos) to outcompete N-C(O) insertion.

  • Workup: Dilute the mixture with EtOAc, filter through a short pad of Celite to remove Pd and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Expert Q&A (FAQs)

Q: Can I just use a different protecting group instead of N-acetyl? A: While protecting groups like Boc or Cbz are easily cleaved, the N-acetyl group is often a required structural motif in the final API (e.g., paracetamol derivatives, melatonin analogs). Swapping protecting groups adds unnecessary synthetic steps. Optimizing the Suzuki conditions is significantly more atom-economical.

Q: My boronic acid has poor solubility in anhydrous solvents. How can I avoid adding water? A: Convert your boronic acid to a boronic acid pinacol ester (BPin). BPin esters exhibit excellent solubility in organic solvents like dioxane, THF, and toluene, allowing you to maintain completely anhydrous conditions [[2]]([Link]).

Q: I am using anhydrous


 but still seeing 10-15% deprotection. What is happening? 
A: 

is highly hygroscopic. If it is not freshly flame-dried, it will carry adventitious water into the reaction, generating hydroxide equivalents in situ. Switch to a fluoride source (like CsF or KF) in THF. Fluoride activates the boron via a fluoroborate intermediate without generating the hydroxide ions responsible for saponification .

Q: Why did my standard


 catalyst fail under these mild conditions? 
A: 

requires elevated temperatures (typically >80 °C) to undergo ligand dissociation and initiate the catalytic cycle. At these temperatures, the N-acetyl group is highly vulnerable. Buchwald precatalysts (like XPhos Pd G2) are specifically designed to generate the active Pd(0) species at room temperature under mildly basic conditions .
References
  • Liu, C., Li, G., et al. "Acyl and Decarbonylative Suzuki Coupling of N-Acetyl Amides: Electronic Tuning of Twisted, Acyclic Amides in Catalytic Carbon–Nitrogen Bond Cleavage." ACS Catalysis, 2018. URL:[Link]

  • Hugenbusch, et al. "Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction." Beilstein Journal of Organic Chemistry, 2020. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." URL:[Link]

  • The Royal Society of Chemistry. "CHAPTER 20: Suzuki Reactions." URL:[Link]

  • University of Jyväskylä. "Cross-coupling reactions of organoborons with organic halides." URL:[Link]

Sources

Technical Support Center: Minimizing Protodeboronation of 6-Indazoleboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the protodeboronation of 6-indazoleboronic acids, a common challenge in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate this complex issue.

Introduction: The Challenge of Protodeboronation

Protodeboronation is an undesired side reaction where the C-B bond of a boronic acid is cleaved and replaced by a C-H bond, leading to the formation of the parent arene or heteroarene and a reduction in the yield of the desired coupled product.[1][2] This reaction is particularly prevalent with electron-rich or heteroaromatic boronic acids, such as 6-indazoleboronic acids.[2] The propensity for protodeboronation is highly dependent on factors like pH, temperature, solvent, and the choice of base.[1][2]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues related to the protodeboronation of 6-indazoleboronic acids based on common experimental observations.

Issue 1: Low Yield of the Desired Coupled Product with Significant Formation of Indazole Byproduct

Probable Cause: This is the most direct indication of significant protodeboronation. The reaction conditions are likely favoring the cleavage of the C-B bond over the desired catalytic cycle.

Solutions:

  • Re-evaluate Your Base: The choice of base is critical. Strong bases can accelerate protodeboronation by increasing the concentration of the more reactive boronate anion.[2]

    • Recommendation: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often better choices than strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4]

  • Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the rate of protodeboronation.[2][4]

    • Recommendation: Attempt the reaction at the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid extended heating.[4]

  • Employ a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, outcompeting the protodeboronation side reaction.[1][4]

    • Recommendation: Consider using modern, highly active palladium precatalysts, such as those incorporating Buchwald or other specialized phosphine ligands.[5]

Issue 2: Inconsistent Yields Between Batches

Probable Cause: Inconsistent reaction conditions, particularly regarding the exclusion of air and moisture, can lead to variable rates of protodeboronation and other side reactions.

Solutions:

  • Rigorous Inert Atmosphere: Oxygen can lead to oxidative degradation of the catalyst and boronic acid, indirectly impacting the rate of protodeboronation.

    • Recommendation: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[4][5] Maintain a positive pressure of inert gas throughout the reaction setup.[4]

  • Use Anhydrous Solvents: While some Suzuki-Miyaura reactions benefit from the presence of water, excess water can promote protodeboronation.[3]

    • Recommendation: Use freshly dried, anhydrous solvents, especially when not using a biphasic system.

  • Reagent Quality: The purity of the 6-indazoleboronic acid can affect reproducibility.

    • Recommendation: Use high-purity reagents. If necessary, repurify the boronic acid before use.

Issue 3: Formation of Homocoupling Byproducts (Bi-indazoles)

Probable Cause: The presence of oxygen or certain Pd(II) species can facilitate the oxidative homocoupling of two boronic acid molecules.[5][6]

Solutions:

  • Thorough Degassing: As with inconsistent yields, meticulous degassing is the primary solution to minimize oxygen-mediated homocoupling.[4][5]

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that may arise from the in-situ reduction of a Pd(II) precatalyst.[5]

Frequently Asked Questions (FAQs)

Q1: Why are 6-indazoleboronic acids particularly susceptible to protodeboronation?

Indazoles are heteroaromatic compounds containing basic nitrogen atoms. This can lead to complex speciation in solution, including the formation of zwitterionic species under certain pH conditions, which can be highly reactive towards protodeboronation.[1]

Q2: Can I use a boronic ester instead of a boronic acid to minimize protodeboronation?

Yes, this is a highly recommended strategy. Boronic esters, such as pinacol esters (Bpin) or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[1][3][7] MIDA (N-methyliminodiacetic acid) boronates are particularly effective as they are designed for the slow release of the boronic acid during the reaction, keeping its instantaneous concentration low and thus minimizing side reactions.[1][3][8]

Q3: What is the general mechanism of protodeboronation?

Protodeboronation can proceed through several pH-dependent mechanisms.[1][9] The two most common pathways are:

  • Acid-catalyzed: This involves the reaction of the boronic acid with an acid.[1]

  • Base-catalyzed: This pathway proceeds through the formation of a boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source like water.[1]

For basic heteroaromatic boronic acids, a zwitterionic intermediate can also lead to rapid protodeboronation.[1]

Q4: Are there any additives that can help suppress protodeboronation?

The effect of additives can be complex and substrate-dependent. While metal additives like copper and silver have been shown to accelerate cross-coupling reactions, which can indirectly reduce the impact of protodeboronation, they can also sometimes promote it.[1][9] Careful screening is necessary if considering this approach.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 6-indazoleboronic acid with an aryl halide, incorporating best practices to minimize protodeboronation.

  • Reagents:

    • Aryl Halide (1.0 eq.)

    • 6-Indazoleboronic Acid (1.2 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • Pd(dppf)Cl₂ (2 mol%)

    • Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed.

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 6-indazoleboronic acid, and K₃PO₄.

    • Add the Pd(dppf)Cl₂ catalyst.

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Slow-Release Strategy Using a MIDA Boronate Ester

This protocol is recommended for particularly challenging couplings where protodeboronation is a significant issue.

  • Reagents:

    • Aryl Halide (1.0 eq.)

    • 6-Indazoleboronic acid MIDA ester (1.1 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • XPhos Pd G2 (2 mol%)

    • Solvent: THF/Water (10:1 mixture), degassed.

  • Procedure:

    • In a glovebox, add the aryl halide, 6-indazoleboronic acid MIDA ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.

    • Add the degassed THF/water solvent mixture.

    • Seal the vial and heat to the optimized temperature (typically 60-80 °C).

    • Monitor the reaction as described in Protocol 1.

    • Follow the workup and purification steps from Protocol 1.

Data Summary Table

ParameterRecommendation for Minimizing ProtodeboronationRationale
Boron Source Use a pinacol or MIDA boronate ester.[1][3]Increased stability towards C-B bond cleavage compared to the free boronic acid.[1][3]
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃).[3][4]Reduces the concentration of the highly reactive boronate anion.[2]
Catalyst Highly active Pd catalyst/ligand system.[1][4]Accelerates the desired coupling, outcompeting the side reaction.[4]
Temperature Lowest effective temperature.[2][4]Minimizes the rate of the protodeboronation reaction.[2][4]
Atmosphere Rigorously inert (Argon or Nitrogen).[4][5]Prevents oxidative degradation of the catalyst and reagents.[5]

Visualizing the Problem and Solution

Diagram 1: Competing Reaction Pathways

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation A Ar-X + Pd(0) B Oxidative Addition (Ar-Pd(II)-X) A->B C Transmetalation (with 6-Indazole-B(OH)2) B->C D Reductive Elimination C->D D->A Regenerates Pd(0) E Ar-Indazole (Desired Product) D->E F 6-Indazole-B(OH)2 H Protodeboronation F->H G H+ Source (e.g., H2O) G->H I Indazole (Byproduct) H->I

Caption: Competing pathways: The desired Suzuki cycle versus the undesired protodeboronation side reaction.

Diagram 2: Troubleshooting Flowchart

G Start Low Yield of Coupled Product + Indazole Byproduct Detected Q1 Are you using a strong base (e.g., NaOH, KOH)? Start->Q1 A1_Yes Switch to a weaker base (K3PO4 or K2CO3) Q1->A1_Yes Yes A1_No No Q1->A1_No Q2 Is the reaction temperature high (>100 °C) or time long? A1_Yes->Q2 A1_No->Q2 A2_Yes Lower temperature and monitor reaction closely Q2->A2_Yes Yes A2_No No Q2->A2_No Q3 Are you using a standard Pd catalyst? A2_Yes->Q3 A2_No->Q3 A3_Yes Use a more active catalyst system (e.g., Buchwald precatalyst) Q3->A3_Yes Yes A3_No No Q3->A3_No Q4 Are you using the boronic acid? A3_Yes->Q4 A3_No->Q4 A4_Yes Switch to a boronic ester (Pinacol or MIDA) Q4->A4_Yes Yes End Re-evaluate reaction with optimized conditions Q4->End No A4_Yes->End

Caption: A troubleshooting flowchart for diagnosing and solving protodeboronation issues.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Hayes, C. J., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Chemical Science, 8(11), 7534-7546. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156-13165. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(38), 15785-15801. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. University of Manchester Research Explorer. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]

  • D'hooghe, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3529. Available at: [Link]

  • Aggarwal, V. K., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 8(2), 115-120. Available at: [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(3), 866-869. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 139(26), 9145-9157. Available at: [Link]

  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. Available at: [Link]

  • Bouillon, J-P., et al. (2011). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. European Journal of Organic Chemistry, 2011(22), 4233-4240. Available at: [Link]

  • Schirrmacher, R., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Krátky, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2358-2365. Available at: [Link]

  • Protodeboronation. Organic Chemistry Portal. Available at: [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. Available at: [Link]

  • da Costa, R. C., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Chemistry, 5(2), 1083-1094. Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Available at: [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of (1-acetyl-1H-indazol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1-acetyl-1H-indazol-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of boroxine byproducts from your target compound.

Introduction

This compound is a crucial building block in medicinal chemistry and drug discovery. A common challenge in its synthesis and storage is the formation of its corresponding trimeric anhydride, a boroxine.[1][2] This dehydration process is a reversible equilibrium, which can complicate purification, characterization, and subsequent reactions.[3][4] This guide provides practical, field-proven strategies to isolate the pure boronic acid, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are boroxines and why are they a problem?

A1: Boroxines are six-membered heterocyclic compounds that are the cyclic anhydrides of boronic acids.[2] They are formed by the intermolecular dehydration of three boronic acid molecules. The presence of boroxines as a byproduct can lead to inaccurate quantification of the boronic acid, stoichiometry issues in subsequent reactions (e.g., Suzuki-Miyaura coupling), and potential solubility problems. The equilibrium between the boronic acid and boroxine is influenced by factors such as solvent, water content, and temperature.[3][4]

Q2: How can I detect the presence of boroxine in my sample?

A2: The presence of boroxine can often be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. You may observe a distinct set of signals for the boroxine species in addition to those of your desired boronic acid. The chemical shifts of the protons on the indazole ring will likely be different for the two species. In some cases, you might also see a broad water peak, which is involved in the equilibrium.

Q3: Is it always necessary to remove boroxines?

A3: For many applications, particularly those requiring precise stoichiometry like Suzuki-Miyaura cross-coupling reactions, it is highly recommended to use the pure boronic acid. The presence of the boroxine can lead to lower yields and the formation of unwanted byproducts. However, for some applications where an excess of the boron-containing reagent is used, the presence of the boroxine may be tolerated, as it can hydrolyze in situ under the reaction conditions.

Q4: Can I use my this compound sample if it contains boroxine?

A4: While it is possible to use a mixture of the boronic acid and boroxine in some cases, it is generally not recommended for reactions that are sensitive to the exact amount of the boronic acid. The boroxine can be considered a "masked" form of the boronic acid, but its rate of hydrolysis back to the active monomeric form can vary depending on the reaction conditions. For reproducible results, it is best to start with the purified boronic acid.

Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for common issues encountered during the purification of this compound from its boroxine byproduct.

Scenario 1: Simple Recrystallization is Ineffective

Problem: You have attempted to purify your crude this compound by recrystallization from a single solvent or a solvent/anti-solvent system, but the boroxine byproduct co-crystallizes or the product remains an oil.

Root Cause: The solubility properties of the boronic acid and its corresponding boroxine can be very similar, making separation by simple recrystallization challenging. The equilibrium between the two species can also shift during the recrystallization process.

Solution: Base-Acid Workup for Purification

This method leverages the acidic nature of the boronic acid to form a salt, which can then be separated from the neutral boroxine impurity.[5]

dot

Purification_Workflow Crude_Mixture Crude Mixture (Boronic Acid + Boroxine) Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Crude_Mixture->Dissolve Add_Base Add Aqueous Base (e.g., NaOH) Dissolve->Add_Base Extract Separate Layers Add_Base->Extract Aqueous_Layer Aqueous Layer (Boronate Salt) Extract->Aqueous_Layer Product Organic_Layer Organic Layer (Boroxine) Extract->Organic_Layer Byproduct Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous_Layer->Acidify Extract_Product Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract_Product Dry_Concentrate Dry and Concentrate Extract_Product->Dry_Concentrate Pure_Product Pure Boronic Acid Dry_Concentrate->Pure_Product

Caption: Base-Acid Purification Workflow.

Detailed Protocol:

  • Dissolution: Dissolve the crude mixture of this compound and boroxine in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Base Extraction: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, to the organic solution.[5] The boronic acid will react to form a water-soluble boronate salt, while the less acidic boroxine will remain in the organic layer.

  • Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Acidification: Carefully acidify the aqueous layer with a mineral acid, such as hydrochloric acid, to a pH of approximately 3. This will protonate the boronate salt, regenerating the pure boronic acid, which may precipitate out of the solution.

  • Isolation: Extract the pure boronic acid back into an organic solvent like ethyl acetate.

  • Final Steps: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure to obtain the purified this compound.

Parameter Recommendation Rationale
Base 1M NaOH or 1M K2CO3Strong enough to deprotonate the boronic acid without causing significant degradation.
Acid 1.5N HClEnsures complete protonation of the boronate salt.
Organic Solvents Diethyl ether, Ethyl acetateGood solubility for both the starting material and the final product, and immiscible with water.
Scenario 2: Column Chromatography Fails to Provide Adequate Separation

Problem: You have attempted to purify the compound using standard silica gel column chromatography, but the boronic acid and boroxine co-elute or you observe significant streaking.

Root Cause: Boronic acids can interact strongly with the silanol groups on the surface of silica gel, leading to poor chromatographic performance. The equilibrium between the boronic acid and boroxine on the column can also contribute to band broadening and poor separation.

Solution: Modified Chromatography Techniques

To overcome the challenges of standard silica gel chromatography, several modified techniques can be employed.

Option A: Boric Acid-Impregnated Silica Gel

Principle: Saturating the silica gel with boric acid can help to reduce the interaction of the analyte with the stationary phase, leading to improved peak shape and separation.[6]

Protocol:

  • Preparation of Stationary Phase: Prepare a slurry of silica gel in a solution of boric acid in an appropriate solvent (e.g., a mixture of methanol and dichloromethane).

  • Column Packing: Pack the column with the boric acid-impregnated silica gel slurry.

  • Elution: Elute the column with a suitable solvent system, which may require some optimization. A gradient elution from a non-polar to a more polar solvent system is often effective.

Option B: Reverse-Phase Chromatography

Principle: Reverse-phase chromatography, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, can be an effective alternative for purifying polar compounds like boronic acids.

Protocol:

  • Column Selection: Choose a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase for reverse-phase chromatography of boronic acids is a gradient of water and acetonitrile, often with a modifier like formic acid or ammonium hydroxide to control the pH and improve peak shape.

  • Sample Preparation: Dissolve the crude sample in a small amount of the initial mobile phase.

  • Elution: Run a gradient from a high percentage of water to a high percentage of acetonitrile to elute the compounds.

dot

Chromatography_Options cluster_normal Normal Phase cluster_reverse Reverse Phase Normal_Silica Standard Silica Gel Boric_Acid_Silica Boric Acid Impregnated Silica Gel Normal_Silica->Boric_Acid_Silica Improves Separation Purified_Product Purified Boronic Acid Boric_Acid_Silica->Purified_Product C18_Column C18 Column C18_Column->Purified_Product Crude_Sample Crude Sample Crude_Sample->Normal_Silica Option 1 Crude_Sample->C18_Column Option 2

Caption: Chromatographic Purification Options.

Best Practices for Handling and Storage

To minimize the formation of boroxine byproducts, it is crucial to handle and store this compound under appropriate conditions.

  • Drying: Ensure the purified boronic acid is thoroughly dried under high vacuum to remove any residual water, which can promote boroxine formation.[1]

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.

  • Low Temperature: Storing the material at low temperatures (e.g., in a refrigerator or freezer) can also help to slow down the rate of boroxine formation.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Boaler, P. J., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]

  • Boaler, P. J., et al. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]

  • ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine). Available at: [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

  • Cramer, C. J., & Kormos, B. L. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]

  • Wikipedia. (n.d.). Boroxine. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success. Available at: [Link]

  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

Sources

Technical Support Center: Solubilization Strategies for 1-Acetyl-6-Indazoleboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility challenges with 1-acetyl-6-indazoleboronic acid in a water/dioxane mixture. While often perceived as a simple dissolution issue, this specific scaffold presents a dynamic solubility profile governed by three competing chemical equilibria:

  • Boroxine Formation: Dehydration of the boronic acid into insoluble trimers.

  • N-Acetyl Hydrolysis: Rapid cleavage of the protecting group under basic/aqueous conditions.

  • Protodeboronation: Irreversible loss of the boron moiety.[1]

This guide provides the mechanistic insight and troubleshooting protocols to stabilize your system, specifically tailored for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Module 1: The Chemistry of "Insolubility"

Before adjusting solvents, you must diagnose which species is precipitating. The 1-acetyl group on the indazole ring is hydrolytically labile. In a typical Suzuki coupling environment (Dioxane/Water + Base), the species in your flask changes rapidly.

The Dynamic Equilibrium Map

The following diagram illustrates the transformation pathways that alter solubility during your experiment.

IndazoleSolubility cluster_solubility Solubility Regimes Boroxine Boroxine Trimer (Low Polarity, Low Solubility in Water) AcetylBA 1-Acetyl-6-Indazoleboronic Acid (Target Species) Boroxine->AcetylBA + H2O (Hydrolysis) AcetylBA->Boroxine - H2O (Dehydration) IndazoleBA 6-Indazoleboronic Acid (De-protected, Amphoteric) AcetylBA->IndazoleBA Base/Water (N-Acetyl Hydrolysis) Protodeb Indazole / 1-Acetyl-Indazole (Dead End Byproduct) AcetylBA->Protodeb High Temp / Long Time IndazoleBA->Protodeb High Temp

Figure 1: Chemical fate of 1-acetyl-6-indazoleboronic acid.[2] Note that the N-acetyl group (green) often cleaves to form the NH-indazole (yellow), which has drastically different solubility properties.

Physicochemical Properties Matrix
SpeciesDominant Solvent AffinityCritical Risk FactorSolubility Behavior
1-Acetyl-6-indazoleboronic acid Dioxane (Organic)Hydrolysis of Acetyl groupSoluble in organic-rich mixtures.[3] Precipitates if water content is too high without base.
Boroxine (Trimer) Dioxane / Non-polarSlow dissolutionOften appears as a "gummy" solid that resists dissolving until heated or base is added.
6-Indazoleboronic acid (De-protected) Water / PolarZwitterionic characterHigh Risk: Often precipitates in Dioxane-rich media. Requires higher pH to dissolve as a boronate salt.

Module 2: Troubleshooting Workflow

Use this decision tree to resolve precipitation or cloudiness in your reactor.

Troubleshooting Start Start: Solid in Dioxane/Water CloudyInit Is it cloudy immediately? Start->CloudyInit BaseAdded Has Base been added? CloudyInit->BaseAdded Yes HeatApplied Is heat applied (>50°C)? BaseAdded->HeatApplied Yes Action1 Add Base (activates Boronate) BaseAdded->Action1 No Action2 Increase Water ratio (Break Boroxine) HeatApplied->Action2 No (Won't dissolve) Action3 Check HPLC: De-acetylation occurred? HeatApplied->Action3 Yes (Precipitate formed later) Action4 Switch to n-Butanol or DMF co-solvent Action3->Action4 Confirmed De-protection

Figure 2: Diagnostic workflow for solubility issues. "De-protection" refers to the loss of the acetyl group, necessitating a change in solvent polarity.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my solution turn cloudy after adding the base (e.g., K₂CO₃)?

Diagnosis: This is likely Salt-Out or Rapid Hydrolysis .

  • Mechanism: Inorganic bases like Potassium Carbonate require significant water to dissolve. If your Dioxane:Water ratio is too high (e.g., >5:1), the base precipitates. Alternatively, the base catalyzes the cleavage of the N-acetyl group. The resulting NH-indazole is less soluble in dioxane than the N-acetyl starting material.

  • Fix: Adjust solvent ratio to 4:1 (Dioxane:Water) . This is the "Goldilocks" zone for Suzuki couplings of indazoles [1].

Q2: Can I prevent the N-Acetyl group from falling off?

Diagnosis: Generally, No , not in aqueous base.

  • Insight: The N-acetyl group on indazoles is an "active amide" and is very labile [2].

  • Strategy: If the acetyl group is essential for your final product, you cannot use aqueous Suzuki conditions. You must switch to anhydrous conditions (e.g., Pd(OAc)₂ / PPh₃ in DMF with Cs₂CO₃ or Ag₂O ). If the acetyl group is just a protecting group, allow it to cleave and ensure your workup accounts for the NH-indazole product.

Q3: I see a "gummy" solid that won't dissolve even with sonication.

Diagnosis: You have the Boroxine Trimer .

  • Mechanism: Boronic acids dehydrate on the shelf. The trimer is greasy and hydrophobic.

  • Fix: It requires chemical activation, not just physical agitation. Add your base and water, then gently heat to 40°C . The base converts the boroxine into the soluble boronate species (

    
    ) [3].
    

Module 4: Optimized Experimental Protocols

Protocol A: Standard Dissolution for Suzuki Coupling

Best for reactions where in-situ deprotection of the acetyl group is acceptable.

  • Solvent Prep: Prepare a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) .

  • Boronic Acid Slurry: Add 1-acetyl-6-indazoleboronic acid to the reaction vessel. Add the solvent mixture.[4] Expect a suspension.

  • Base Activation: Add 2.0 - 3.0 equivalents of base (Cs₂CO₃ is preferred over K₂CO₃ for solubility in dioxane-rich media).

  • The "Clear" Point: Stir at room temperature for 10 minutes. If the solution does not clear, heat to 40°C.

    • Note: If a precipitate forms after heating to 80-100°C, it is likely the de-acetylated product or Pd-black. Verify by LCMS.

Protocol B: Anhydrous Dissolution (Preserving the Acetyl Group)

Use this if the N-Acetyl group must be retained.

  • Solvent: Use anhydrous 1,4-Dioxane or DMF .

  • Base: Use Potassium Phosphate Tribasic (K₃PO₄) (finely ground) or Cesium Fluoride (CsF) .

  • Additive: Add 1.0 equivalent of water (strictly controlled).

    • Why? Boronic acids require a trace of water to participate in the transmetallation step effectively, but limiting it prevents rapid hydrolysis of the amide [4].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Zaramella, S., et al. (2002).[5] Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry. (Analogous N-acyl stability data). Link

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[5] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Validation & Comparative

Introduction: The Role of (1-acetyl-1H-indazol-6-yl)boronic acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the 1H NMR Characterization of (1-acetyl-1H-indazol-6-yl)boronic acid

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. The indazole core is a prominent scaffold in numerous pharmacologically active compounds, recognized for a wide range of biological activities.[1][2] The N-acetyl group serves a dual purpose: it protects the indazole nitrogen, preventing side reactions, and modulates the electronic properties of the heterocyclic ring system.

Given its role as a key synthetic intermediate, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the most powerful and routine analytical technique for this purpose. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, framed within a comparative context to illuminate the specific spectral signatures imparted by its key functional groups.

Understanding the 1H NMR Spectrum: A Comparative Approach

Key Structural Features Influencing the Spectrum

The 1H NMR spectrum of an indazole derivative is primarily defined by:

  • The Indazole Core: A bicyclic aromatic system with four distinct protons (H-3, H-4, H-5, H-7).

  • The N-1 Acetyl Group: An electron-withdrawing group that significantly influences the chemical shift of adjacent protons, particularly H-7.

  • The C-6 Boronic Acid/Ester Group: A substituent on the benzene ring that affects the electronic environment of the aromatic protons.

The relationship between these key compounds is illustrated below.

G A 1H-Indazol-6-ylboronic acid (Parent Compound) B This compound (Target Compound) A->B N-Acetylation C 1-Acetyl-1H-indazole-6-boronic acid, pinacol ester (Reference Compound) B->C Esterification

Caption: Structural relationships for comparative NMR analysis.

Predicted 1H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) and coupling patterns for this compound, primarily inferred from its pinacol ester analogue and related indazole structures found in the literature. The spectrum is typically recorded in DMSO-d6, which is an ideal solvent for boronic acids as it allows for the observation of the exchangeable B(OH)2 protons.[6]

Proton AssignmentMultiplicityExpected Chemical Shift (δ, ppm) in DMSO-d6Key Influences & Rationale
B(OH)₂ Broad Singlet~8.2 - 8.5Exchangeable protons of the boronic acid group. Disappears upon D₂O exchange.
H-3 Singlet~8.5 - 8.7The most downfield indazole proton due to its position adjacent to two nitrogen atoms.
H-7 Singlet (or narrow doublet)~8.3 - 8.5Significantly deshielded (shifted downfield) by the anisotropic effect of the adjacent N-1 acetyl carbonyl group.[7]
H-5 Doublet~7.9 - 8.1Ortho-coupled to H-4.
H-4 Doublet~7.7 - 7.9Ortho-coupled to H-5.
-C(O)CH₃ Singlet~2.7 - 2.8Characteristic singlet integrating to 3H for the acetyl methyl group.
Comparative Analysis: Deconstructing Substituent Effects
  • The Effect of N-Acetylation: Comparing 1H-indazol-6-ylboronic acid with its N-acetylated counterpart reveals the most dramatic effect on the H-7 proton . In N-1 substituted indazoles, the H-7 proton is spatially close to the substituent. An electron-withdrawing acetyl group at N-1 causes a significant downfield shift of the H-7 resonance due to a combination of inductive and anisotropic effects from the carbonyl bond.[7][8] This downfield shift is a key diagnostic feature for confirming N-1 substitution. In contrast, the chemical shifts of H-3, H-4, and H-5 are less affected.

  • The Effect of the Boronic Acid Group: The boronic acid group at C-6 primarily influences its neighboring protons, H-5 and H-7. It is a weakly electron-withdrawing group, which contributes to the overall downfield position of the aromatic signals compared to unsubstituted indazole. The most diagnostically useful feature, however, is the presence of the two exchangeable hydroxyl protons, which typically appear as a broad singlet in the 8.2-8.5 ppm region in DMSO-d6.[6]

  • Distinguishing N-1 vs. N-2 Isomers: During the synthesis of substituted indazoles, mixtures of N-1 and N-2 isomers can form. 1H NMR is a definitive tool for their differentiation.[8] As noted, the H-7 proton in N-1 isomers is strongly deshielded. Conversely, in N-2 isomers, the H-7 proton resonance appears at a higher field (upfield) compared to the N-1 isomer, while the H-3 proton is more shielded.[8][9] The observation of the H-7 proton at a very low field is therefore conclusive evidence for the N-1 acetyl substitution pattern.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

Trustworthy data relies on meticulous experimental technique. The following protocol outlines the best practices for the characterization of this compound.

Objective: To obtain a high-resolution 1H NMR spectrum for structural verification and purity assessment.
Materials & Reagents:
  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D

  • NMR tube (5 mm, high precision)

  • Tetramethylsilane (TMS) or residual solvent peak for referencing

  • Pasteur pipettes and vials

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) A 1. Weigh Sample (5-10 mg) B 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d6) A->B C 3. Vortex/Sonicate (Ensure full dissolution) B->C D 4. Transfer to NMR Tube C->D E 5. Insert & Lock F 6. Tune & Shim E->F G 7. Acquire Spectrum (16+ scans) F->G H 8. Process Data (FT, Phase, Baseline) G->H

Caption: Standard workflow for NMR analysis of boronic acids.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the boronic acid sample into a clean, dry vial.

    • Add 0.6-0.7 mL of DMSO-d6. The choice of DMSO-d6 is critical; its high polarity effectively dissolves the polar boronic acid, and its hydrogen-bonding acceptor nature slows the exchange of the B(OH)₂ protons, often allowing them to be observed as a distinct, albeit broad, signal.[10]

    • Vortex or briefly sonicate the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is essential.

    • Using a Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field on the deuterium signal of the DMSO-d6 solvent.

    • Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity. High-quality shimming is crucial for resolving the fine splitting patterns (coupling constants) of the aromatic protons.

    • Set the spectral width to cover a range from approximately -1 to 12 ppm.

    • Acquire the 1H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 16 or more) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing & Referencing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale. The residual protio-solvent peak of DMSO-d5 at δ 2.50 ppm is commonly used as a secondary internal reference.[1][10]

    • Integrate all signals to determine the relative proton ratios, which should match the number of protons in the molecular structure.

Conclusion

The 1H NMR spectrum of this compound provides a rich set of diagnostic signals that, when interpreted correctly, allow for unambiguous confirmation of its structure. The key features to identify are: (i) the downfield singlet of the H-3 proton, (ii) the significantly deshielded H-7 proton, confirming the N-1 acetylation, (iii) the characteristic coupling pattern of the remaining aromatic protons H-4 and H-5, (iv) the sharp 3H singlet for the acetyl methyl group, and (v) the broad, exchangeable singlet for the B(OH)₂ protons when using DMSO-d6 as a solvent. By comparing the spectrum to that of its parent compound, 1H-indazol-6-ylboronic acid, the specific electronic and spatial effects of the N-acetyl group can be clearly elucidated, providing researchers with a reliable analytical signature for this important synthetic building block.

References

  • Yang, S.-D., Sun, C.-L., Fang, Z., Li, B.-J., Li, Y.-Z., & Shi, Z.-J. (2007). Supporting Information for Palladium-Catalyzed Direct Arylation of Aryl(Herero)Arenes with Aryl Boronic Acids. Wiley-VCH. Available at: [Link]

  • Yoshida, H. (2006). Supporting Information for Copper-Catalyzed Reaction of Alkynes with Arynes: A New Pathway to 1H-Indazoles. Wiley-VCH. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for [Specific Paper Title]. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2024). 1H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d6 at 500 MHz. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link]

  • da Silva, G. P., de Oliveira, K. T., & Pimenta, D. C. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 110-118. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(4), 2883-2902. Available at: [Link]

  • Academic Journal of Chemistry. (2023). Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. Academic Journal of Chemistry, 8(10). Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Available at: [Link]

  • Silva, A. M. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-434. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazole-6-boronic acid. PubChem. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. orgchemboulder.com. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide)... ResearchGate. Available at: [Link]

  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI. Available at: [Link]

  • MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. Available at: [Link]

Sources

A Comparative Guide to High-Purity Analysis of 1-Acetyl-Indazol-6-yl Boronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Boronic Acids

1-Acetyl-indazol-6-yl boronic acid is a key building block in contemporary medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] The purity of this intermediate is paramount, as any impurities can carry through the synthetic sequence, impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). However, the analysis of boronic acids by High-Performance Liquid Chromatography (HPLC) is fraught with challenges rooted in their unique chemical nature.

This guide provides a comprehensive, field-proven comparison of HPLC methodologies for the purity determination of 1-acetyl-indazol-6-yl boronic acid. We will move beyond a simple recitation of steps to explain the underlying chemical principles that dictate our experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework that ensures data integrity and accelerates development timelines.

The Core Challenge: Navigating the Reactive Landscape of Boronic Acids

Developing a reliable HPLC method for a boronic acid requires a foundational understanding of its potential degradation and equilibrium pathways. These are not mere analytical nuisances; they are chemical realities that can invalidate results if not properly controlled.

  • On-Column Hydrolysis: Many boronic acids are synthesized and stored as their more stable pinacol esters. A primary analytical challenge is the potential for these esters to hydrolyze back to the more polar boronic acid during reversed-phase HPLC analysis.[2][3][4] This can lead to an inaccurate purity assessment, with the appearance of a new peak (the acid) and a corresponding decrease in the ester peak area.

  • Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium is often observed in the solid state and can persist in solution, leading to complex or broadened peaks in the chromatogram.

  • Poor Retention: As relatively polar molecules, boronic acids can exhibit poor retention on traditional non-polar C18 stationary phases, often eluting near the solvent front, which complicates quantification.[6]

  • Protodeborylation: The carbon-boron bond can be labile under certain conditions, leading to the loss of the boronic acid moiety and the formation of the corresponding arene (in this case, 1-acetyl-indazole).[7] This is a critical degradation pathway that must be resolved from the main analyte.

The following diagram illustrates the key equilibria that must be managed during method development.

G cluster_0 Chemical Equilibria of Boronic Acids in HPLC BoronicAcid R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine Trimer) BoronicAcid->Boroxine Dehydration Arene R-H (Protodeborylation Product) BoronicAcid->Arene Protodeborylation BoronateEster R-B(O-Pinacol) (Pinacol Ester) BoronateEster->BoronicAcid On-Column Hydrolysis Boroxine->BoronicAcid Hydration

Caption: Key degradation and equilibrium pathways for boronic acids.

A Systematic & Comparative Approach to Method Development

A successful method is not found by chance but is the result of a logical, systematic process. We will compare three distinct reversed-phase HPLC (RP-HPLC) methods to illustrate the impact of key chromatographic parameters. Our approach is grounded in the principles of Quality by Design (QbD), where understanding the "why" behind parameter selection leads to a more robust final method.[8]

The logical workflow for this process is depicted below.

G cluster_Screening cluster_Optimization Start Define Analytical Target Profile Screening Phase 1: Initial Screening Start->Screening Col Column Chemistry (C18, Low-Silanol C18) Screening->Col Optimization Phase 2: Method Optimization Grad Gradient Profile Optimization->Grad Validation Phase 3: Validation (ICH Q2(R2)) pH Mobile Phase pH (Low vs. Neutral) Col->pH Solvent Organic Modifier (ACN vs. MeOH) pH->Solvent Solvent->Optimization Temp Column Temperature Grad->Temp Flow Flow Rate Temp->Flow Flow->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Comparison of HPLC Conditions

To demonstrate the impact of different analytical strategies, we analyzed a sample of 1-acetyl-indazol-6-yl boronic acid spiked with its potential precursor (1-acetyl-indazol-6-yl boronic acid pinacol ester) and a known degradant (1-acetyl-indazole). The performance of three methods is summarized below.

ParameterMethod A: Traditional RP-HPLCMethod B: Fast LC ApproachMethod C: Optimized Low-Hydrolysis Method
Column Standard C18, 4.6 x 150 mm, 5 µmStandard C18, 4.6 x 50 mm, 2.5 µmLow-Silanol Activity C18, 4.6 x 50 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterWater (No Modifier)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 20 min5-95% B in 5 min10-90% B in 7 min
Flow Rate 1.0 mL/min1.5 mL/min1.2 mL/min
Column Temp. 30 °C35 °C35 °C
Run Time ~25 min~7 min~10 min
Performance Outcome Poor peak shape for boronic acid (tailing > 2.0). Significant hydrolysis of pinacol ester observed (~5%).Improved peak shape and reduced run time. Hydrolysis of pinacol ester still present (~2%).Excellent peak shape (tailing < 1.2). Minimal to no on-column hydrolysis (<0.1%).[9][10]
Causality Behind Experimental Choices: A Deeper Analysis
  • Method A (The Baseline): This represents a standard, first-pass approach. The acidic mobile phase (formic acid) is used to suppress the ionization of the boronic acid's hydroxyl groups (pKa ~9), ensuring it is in a neutral form for better retention on a C18 column.[1][11] However, the combination of an acidic aqueous environment and a standard silica-based C18 column, which has residual surface silanols, can catalyze the hydrolysis of the pinacol ester.[4][9] The long run time exacerbates this issue.

  • Method B (The Need for Speed): By significantly reducing the column length and particle size, we drastically cut the analysis time.[2] This "fast LC" approach minimizes the residence time of the analyte on the column, thereby reducing the opportunity for on-column hydrolysis.[2] While an improvement, the underlying catalytic conditions (acid + silanols) remain, meaning hydrolysis is reduced but not eliminated.

  • Method C (The Optimized Solution): This method addresses the root cause of the hydrolysis.

    • Low-Silanol Column: We selected a modern column with low residual silanol activity (e.g., Waters XTerra MS C18 or similar).[3][9] These columns are end-capped more effectively, presenting a more inert surface that minimizes the catalytic hydrolysis of the ester.

    • Neutral Mobile Phase: Research has shown that removing the acid modifier from the mobile phase can significantly decrease the rate of hydrolysis for many boronate esters.[9][10] By using pure water and acetonitrile, we remove the primary catalyst for the degradation. The retention is still sufficient on a modern, high-surface-area C18 column, and the peak shape is excellent due to the superior column technology.

Detailed Protocol: Optimized Purity Method (Method C)

This protocol provides a self-validating system for the routine analysis of 1-acetyl-indazol-6-yl boronic acid purity.

4.1. Instrumentation and Reagents

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Column: Waters XTerra MS C18 (4.6 x 50 mm, 2.5 µm) or equivalent low-silanol activity C18 column.

  • Reagents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q).

  • Sample Diluent: Acetonitrile. Using a non-aqueous, aprotic diluent is critical to prevent hydrolysis of any pinacol ester impurities in the sample vial before injection.[4][12]

4.2. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) %A (Water) %B (Acetonitrile)
    0.0 90 10
    5.0 10 90
    7.0 10 90
    7.1 90 10

    | 10.0 | 90 | 10 |

4.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the 1-acetyl-indazol-6-yl boronic acid sample into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent (Acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial.[6]

  • Analyze immediately or store at 4 °C to minimize potential degradation.

4.4. System Suitability Testing (SST) Before sample analysis, a system suitability solution (containing the main compound and known impurities) should be injected. The system is deemed suitable for use if the following criteria are met, in accordance with USP <621> guidelines:[13][14]

  • Tailing Factor (Asymmetry): The peak for 1-acetyl-indazol-6-yl boronic acid must have a tailing factor of ≤ 1.5.

  • Resolution: The resolution between 1-acetyl-indazol-6-yl boronic acid and its pinacol ester should be ≥ 2.0.

  • Precision: The relative standard deviation (RSD) for five replicate injections of the main peak area must be ≤ 2.0%.[14]

Method Validation Strategy: Ensuring Trustworthiness

The optimized method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[15][16] A comprehensive validation would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.

  • Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy: Assessing the closeness of the test results to the true value, typically determined by recovery studies of a spiked placebo.

  • Precision: Evaluating the method's repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).

  • Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: Intentionally varying method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability during normal use.[17][18]

Conclusion

The successful HPLC analysis of 1-acetyl-indazol-6-yl boronic acid hinges on a methodical approach that directly confronts the compound's inherent chemical instabilities. While traditional RP-HPLC methods may seem adequate, they often mask underlying issues of on-column hydrolysis, leading to inaccurate purity results. By employing a combination of a modern, low-silanol activity stationary phase and a neutral, unbuffered mobile phase, we can effectively mitigate these risks. This "Optimized Low-Hydrolysis Method" (Method C) provides a fast, robust, and accurate system for the quality control of this critical pharmaceutical intermediate, ensuring data integrity from the lab to manufacturing.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Wang, H., & Chetwyn, N. P. (2007). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 30(4), 481-492. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

  • Utrecht University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Repository. Retrieved from [Link]

  • LabRulez. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC. Retrieved from [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1085-1096. Retrieved from [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. Retrieved from [Link]

  • Regal, K. A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1271-1286. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • Carbonnel, S., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2631. Retrieved from [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1085-1096. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. MDPI. Retrieved from [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications. Retrieved from [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 219-225. Retrieved from [Link]

  • Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis. Retrieved from [Link]

  • Li, M., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5893-5905. Retrieved from [Link]

  • Fares, M. Y., et al. (2022). Quality by design approach for green HPLC method development for simultaneous analysis of two thalassemia drugs in biological fluid with pharmacokinetic study. RSC Advances, 12(23), 14769-14781. Retrieved from [Link]

  • The Analytical Scientist. (2024). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. The Analytical Scientist. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2018). Discussion on Analytical Method Development and Validation in HPLC. Longdom. Retrieved from [Link]

  • MDPI. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. Retrieved from [Link]

  • Technology Networks. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Technology Networks. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2023). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal. Retrieved from [Link]

  • Scribd. (2025). HPLC Method Development. Scribd. Retrieved from [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. Retrieved from [Link]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Google Patents.
  • SCIRP. (2013). Pandiyan, P.J., Appadurai, R. and Ramesh, S. (2013) A High Throughput Analysis of Boronic Acids Using Ultra High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Methods, 5, 3386-3394. SCIRP. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. SciSpace. Retrieved from [Link]

  • ResearchGate. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]

  • Virginia Tech. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved from [Link]

  • ResearchGate. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole-6-boronic acid. PubChem. Retrieved from [Link]

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A Head-to-Head Comparison for the Synthetic Chemist: (1-acetyl-1H-indazol-6-yl)boronic acid vs. its Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of building blocks is paramount to the success of a synthetic campaign. Arylboronic acids and their derivatives are cornerstone reagents, primarily for their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The indazole moiety, a privileged scaffold in medicinal chemistry, is a frequent target for functionalization.[3] This guide provides an in-depth comparison of two key reagents for introducing the 1-acetyl-1H-indazol-6-yl motif: the free boronic acid and its corresponding pinacol ester.

This comparison will delve into the practical advantages and disadvantages of each reagent, supported by established chemical principles and experimental considerations. We aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic challenges.

At a Glance: Key Differences

Feature(1-acetyl-1H-indazol-6-yl)boronic acidThis compound, pinacol ester
Reactivity in Suzuki Coupling Generally higher, often leading to faster reaction times.[4][5]Generally lower, as hydrolysis to the boronic acid is a prerequisite for transmetalation.[6]
Stability & Handling Prone to dehydration to form boroxines; can be sensitive to air and moisture.[6][7]Significantly more stable, less hygroscopic, and generally easier to handle and store long-term.[8][9]
Solubility Typically more soluble in polar solvents, but can be challenging in common organic solvents used for reactions.Generally exhibits better solubility in a wider range of organic solvents.
Purification Chromatographic purification on silica gel can be difficult due to high polarity and potential for decomposition.[6][10]More amenable to standard silica gel chromatography, though some hydrolysis can occur.[11][12]
Atom Economy Higher atom economy as it is the active species in the catalytic cycle.[5]Lower atom economy due to the presence of the pinacol protecting group.

The Deeper Dive: A Mechanistic and Practical Perspective

The choice between the boronic acid and its pinacol ester often boils down to a trade-off between reactivity and stability.

The Advantage of Raw Power: The Boronic Acid

This compound is, in essence, the "active" form of the reagent in the Suzuki-Miyaura catalytic cycle. The transmetalation step, a critical juncture in the cycle, involves the transfer of the aryl group from the boron atom to the palladium center.[2] Boronic acids are generally more efficient in this step compared to their ester counterparts.[4][5] This heightened reactivity can translate to faster reaction times and potentially lower catalyst loadings.

However, this reactivity comes at a cost. Boronic acids are known for their propensity to undergo dehydration to form cyclic trimers known as boroxines.[6] This process can be reversible, but it effectively reduces the concentration of the active monomeric boronic acid in solution. Furthermore, their high polarity and tendency to interact strongly with silica gel can make chromatographic purification a significant challenge.[10]

The Virtue of Stability: The Pinacol Ester

The pinacol ester of this compound serves as a more robust and user-friendly precursor to the active boronic acid. The pinacol group protects the boronic acid moiety, rendering the compound less susceptible to dehydration and decomposition.[8] This enhanced stability makes the pinacol ester easier to handle, weigh, and store over extended periods.

From a practical standpoint, the improved solubility of pinacol esters in common organic solvents is a notable advantage. They are also generally more compatible with standard silica gel chromatography, although care must be taken to avoid on-column hydrolysis.[11][12] Some studies have even explored the use of boric acid-treated silica gel to mitigate this issue.[11]

The trade-off for this stability is a potential decrease in reactivity. It is widely understood that the pinacol ester must first hydrolyze in situ to the corresponding boronic acid before it can participate in the transmetalation step of the Suzuki-Miyaura reaction.[6] This initial hydrolysis step can sometimes be rate-limiting.

Visualizing the Chemical Workflow

G cluster_0 Reagent Selection cluster_1 Suzuki-Miyaura Coupling cluster_2 Workup & Purification Boronic_Acid This compound Reaction_Setup Reaction Setup (Aryl Halide, Pd Catalyst, Base, Solvent) Boronic_Acid->Reaction_Setup Directly enters catalytic cycle Pinacol_Ester This compound, pinacol ester Pinacol_Ester->Reaction_Setup Hydrolysis In situ Hydrolysis (optional, for pinacol ester) Reaction_Setup->Hydrolysis If using pinacol ester Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Reaction_Setup->Catalytic_Cycle If using boronic acid Hydrolysis->Catalytic_Cycle Product Coupled Product Catalytic_Cycle->Product Workup Aqueous Workup Product->Workup Purification Chromatography / Recrystallization Workup->Purification Final_Product Pure Coupled Product Purification->Final_Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction, highlighting the additional hydrolysis step required for the pinacol ester.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

The following protocol provides a framework for comparing the performance of this compound and its pinacol ester in a typical Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 1-(6-(4-methoxyphenyl)-1H-indazol-1-yl)ethan-1-one via Suzuki-Miyaura coupling, comparing the efficacy of the boronic acid versus the pinacol ester.

Materials:

  • This compound

  • This compound, pinacol ester

  • 4-bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2])[3]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (paralleled for both boron reagents):

    • To two separate oven-dried reaction vessels equipped with magnetic stir bars and reflux condensers, add 4-bromoanisole (1.0 mmol, 1.0 eq.).

    • To vessel A, add this compound (1.2 mmol, 1.2 eq.).

    • To vessel B, add this compound, pinacol ester (1.2 mmol, 1.2 eq.).

    • To each vessel, add [Pd(dppf)Cl2] (0.03 mmol, 3 mol%) and K2CO3 (2.0 mmol, 2.0 eq.).

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (8 mL) and water (2 mL) to each vessel.

    • Degas the mixtures by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixtures to 80-90 °C with vigorous stirring.

    • Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes). Note the time to completion for each reaction.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixtures to room temperature.

    • Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude products by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis:

    • Determine the isolated yield of the desired product for each reaction.

    • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Expected Outcomes and Discussion

Based on established principles, one would anticipate that the reaction with This compound would proceed more rapidly. However, the purification of the final product might be more challenging if unreacted boronic acid or its byproducts are present, as they may streak on a silica gel column.

Conversely, the reaction with the pinacol ester may require a longer reaction time to allow for complete hydrolysis and subsequent coupling. The purification process is expected to be more straightforward, with the pinacol byproducts being less polar and more easily separated from the desired product.

Conclusion: Making the Right Choice for Your Synthesis

The decision to use this compound or its pinacol ester is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific demands of the synthetic route.

  • Choose this compound when:

    • Rapid reaction kinetics are a priority.

    • You are performing a small-scale synthesis where handling and stability are less of a concern.

    • The subsequent purification method is not chromatography-based (e.g., recrystallization).

  • Choose this compound, pinacol ester when:

    • Stability, ease of handling, and long-term storage are critical.

    • The reaction is part of a multi-step synthesis where robustness of the reagents is paramount.

    • Chromatographic purification is the intended method for product isolation.

    • Reproducibility on a larger scale is a key consideration.

By understanding the inherent properties of each reagent, chemists can better navigate the complexities of their synthetic endeavors, ultimately leading to more efficient and successful outcomes in the synthesis of novel indazole-containing compounds.

References

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). Molecules, 29(17), 4024. Available at: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • BOC Sciences. (2023, April 28).
  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters.
  • ResearchGate. (2016, July 18).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
  • ChemRxiv. (2024, July 29). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • MDPI. (2020, September 21).
  • PubChem. (n.d.). 1H-Indazole-6-boronic acid.
  • Fluorochem. (n.d.). 1H-Indazol-6-yl-6-boronic acid (CAS 885068-10-0).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025, August 7). (PDF)
  • VTechWorks. (2010, May 5).
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry, 49, 836–852.
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
  • Sigma-Aldrich. (n.d.). 1-Acetyl-1H-indazole-6-boronic acid, pinacol ester AldrichCPR.

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A Senior Application Scientist's Guide to Identifying Impurities in Commercial 1-Acetyl-6-Indazoleboronic Acid Batches

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in a Key Synthetic Building Block

1-Acetyl-6-indazoleboronic acid is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile building block in the synthesis of numerous drug candidates, particularly kinase inhibitors. Its indazole core and boronic acid functionality make it ideal for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures. However, as with any active pharmaceutical ingredient (API) or key intermediate, the purity of 1-acetyl-6-indazoleboronic acid is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate rigorous characterization and control of impurities.[1][2] An impurity profile, which describes the identified and unidentified impurities in a typical batch, is a regulatory necessity.[3][4] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically identify, characterize, and quantify impurities in commercial batches of 1-acetyl-6-indazoleboronic acid. We will move beyond simple protocols to explain the scientific rationale behind our methodological choices, employing an orthogonal analytical strategy to build a self-validating and trustworthy impurity profile.

Anticipating the Unknown: A Profile of Potential Impurities

A robust impurity identification strategy begins not in the laboratory, but with a thorough understanding of the molecule's synthetic pathway. While proprietary synthesis routes may vary, a common approach involves the N-acetylation of a 6-substituted indazole followed by conversion to the boronic acid, often via a pinacol ester intermediate.[5] This understanding allows us to predict a landscape of potential process-related impurities and degradation products.

Potential Process-Related Impurities:

  • Starting Materials & Intermediates: Unreacted 1H-Indazole-6-boronic acid[6][7], its corresponding pinacol ester, or precursors like 6-bromo-1H-indazole.

  • By-products: Homocoupling products from the borylation step or regioisomers formed during functionalization.

  • Side-Reaction Products: De-borylated species such as 1-acetyl-indazole.

Potential Degradation Products:

  • Hydrolysis: Cleavage of the N-acetyl group to yield 1H-Indazole-6-boronic acid. This is a common degradation pathway for N-acetylated compounds.

  • Dehydration/Oligomerization: Boronic acids are susceptible to intermolecular dehydration, forming cyclic anhydride trimers known as boroxines .[8] This is a critical impurity to monitor as it can complicate analysis and affect reactivity.[9]

To proactively identify these and other unknown degradants, forced degradation studies are an indispensable tool.[10][11] Subjecting the API to stress conditions (e.g., acid, base, oxidation, heat, light) helps to establish potential degradation pathways and validates that the chosen analytical methods are "stability-indicating," meaning they can separate degradants from the parent peak.[12][13]

An Orthogonal Analytical Workflow for Comprehensive Profiling

No single analytical technique can provide a complete picture of a sample's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive and reliable impurity profile. Our core strategy combines the separative power of High-Performance Liquid Chromatography (HPLC), the identification capabilities of Mass Spectrometry (MS), and the definitive structural elucidation of Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Confirmation Batch Commercial Batch of 1-Acetyl-6-indazoleboronic acid HPLC HPLC with UV/PDA Detector Batch->HPLC Inject Purity Initial Purity Assessment & Quantification of Impurities HPLC->Purity Analyze Chromatogram LCMS LC-MS (HRMS) HPLC->LCMS Transfer Method TentativeID Tentative Impurity ID (Based on m/z) Purity->TentativeID Peaks > Identification Threshold (ICH Q3A) LCMS->TentativeID Isolation Preparative HPLC or Fraction Collection TentativeID->Isolation Isolate Target Peaks NMR NMR Spectroscopy (1D & 2D) Isolation->NMR ConfirmedID Unambiguous Structure Elucidation NMR->ConfirmedID ConfirmedID->Purity Update Impurity Profile

Figure 1: Overall workflow for impurity identification and characterization.

Pillar 1: HPLC for Separation and Quantification

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical purity analysis due to its high resolving power and quantitative accuracy.[14]

Expertise in Method Development

The analysis of boronic acids and their derivatives by reversed-phase HPLC can be challenging due to their polarity and potential for on-column instability.[14]

  • Column Selection: A standard C18 column is a logical starting point. However, boronate esters, potential intermediates, are prone to on-column hydrolysis.[15] Utilizing a column with low residual silanol activity, such as an end-capped C18 or a specialized phase like the Waters XTerra MS C18, can significantly minimize this analytical artifact.[15][16]

  • Mobile Phase Optimization: A gradient of water and acetonitrile is typical. The critical parameter is the mobile phase additive. For Mass Spectrometry compatibility, volatile additives like formic acid or ammonium acetate are required.[17][18] Boronic acids can exhibit poor peak shape; a low concentration of a weak acid like formic acid often improves chromatography by suppressing the ionization of silanol groups on the silica support and ensuring the analyte is in a single ionic form.

  • Detection: A Photodiode Array (PDA) detector is non-negotiable. It not only quantifies peaks at an optimal wavelength but also provides UV spectra for every peak. This allows for peak tracking between different runs and provides an initial check for peak purity, a key component of a self-validating protocol.

Experimental Protocol: Stability-Indicating HPLC-PDA Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA, 254 nm (monitor 210-400 nm for spectral analysis).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

Data Presentation: Hypothetical Batch Analysis

The following table summarizes a hypothetical analysis of a commercial batch, demonstrating how data should be structured for clear comparison.

Table 1: HPLC-PDA Analysis of a Commercial Batch of 1-Acetyl-6-indazoleboronic acid

Peak ID Retention Time (RT) (min) Relative RT Area % Peak Purity Tentative ID
Impurity 1 8.52 0.65 0.18% Pass 1H-Indazole-6-boronic acid
Impurity 2 11.75 0.90 0.08% Pass Process Intermediate
Main Peak 13.05 1.00 99.55% Pass 1-Acetyl-6-indazoleboronic acid
Impurity 3 19.88 1.52 0.11% Pass Boroxine Trimer

| Impurity 4 | 22.15 | 1.70 | 0.08% | Pass | Unknown |

Pillar 2: LC-MS for Rapid Impurity Identification

While HPLC-PDA quantifies impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for their identification.[19] By coupling the separation power of LC with the mass-resolving capability of MS, we can assign molecular weights to the impurity peaks observed in the chromatogram.

Methodology: From HPLC to High-Resolution Mass Spectrometry

The HPLC method described above is directly transferable to an LC-MS system due to the use of a volatile mobile phase modifier (formic acid).

  • Ionization: Electrospray Ionization (ESI) is highly effective for polar molecules like indazoles and boronic acids and can be operated in both positive and negative modes to maximize the chances of ionizing an unknown impurity.[17]

  • Mass Analyzer: Using a High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is critical. HRMS provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the confident determination of the elemental composition of an impurity.

  • Tandem MS (MS/MS): For further structural insight, MS/MS experiments can be performed. In this technique, an ion of interest (the "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

G parent 1H-Indazole-6-boronic acid m/z 163.06 frag1 Loss of H₂O m/z 145.05 parent:f1->frag1:f0 -18 Da frag2 Loss of B(OH)₂ m/z 118.05 parent:f1->frag2:f0 -45 Da frag3 Indazole Ring Fragment m/z 91.04 frag2:f1->frag3:f0 -27 Da (-HCN)

Figure 2: Hypothetical MS/MS fragmentation of a de-acetylated impurity.
Data Presentation: Correlating Peaks with Masses

Table 2: LC-MS Identification of Impurities from a Commercial Batch

Peak ID (from Table 1) Observed m/z [M+H]⁺ Accurate Mass Δ (ppm) Proposed Formula Tentative ID
Impurity 1 163.0668 163.0675 -4.3 C₇H₈BN₂O₂ 1H-Indazole-6-boronic acid
Main Peak 205.0775 205.0781 -2.9 C₉H₁₀BN₂O₃ 1-Acetyl-6-indazoleboronic acid
Impurity 3 453.1592 453.1599 -1.5 C₂₁H₁₈B₃N₆O₃ Boroxine Trimer (protonated)

| Impurity 4 | 161.0711 | 161.0715 | -2.5 | C₉H₉N₂O | 1-Acetyl-indazole (de-borylated) |

Pillar 3: NMR Spectroscopy for Unambiguous Structural Elucidation

For any significant or novel impurity, LC-MS provides a hypothesis; NMR spectroscopy provides the proof.[20] It is the definitive technique for elucidating the precise chemical structure, including connectivity and stereochemistry.[21]

Methodology: From 1D to 2D Experiments

Typically, an impurity must first be isolated, often using preparative HPLC, to obtain the ~1-5 mg of material needed for a full suite of NMR experiments.

  • 1D NMR: ¹H NMR provides information on the number and environment of protons. ¹³C NMR identifies the carbon skeleton. For boronic acids, ¹¹B NMR can be useful to confirm the presence and environment of the boron atom.[8]

  • 2D NMR: When the structure is not immediately obvious, 2D NMR experiments are used to piece together the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart, which is crucial for connecting molecular fragments.[22]

Experimental Protocol: Sample Preparation for NMR
  • Isolation: Collect the fraction corresponding to the impurity of interest from multiple preparative HPLC runs.

  • Solvent Removal: Evaporate the solvent under reduced pressure (e.g., rotary evaporator or lyophilizer).

  • Sample Preparation: Dissolve the isolated impurity (typically 1-5 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual water peak does not obscure many signals.

  • Acquisition: Acquire ¹H, ¹³C, and relevant 2D spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

Comparative Guide to Analytical Technologies

Choosing the right tool for the job is paramount. While our primary workflow is robust, other techniques like Gas Chromatography (GC) can play a role, particularly for volatile impurities or those that can be derivatized.[23][24]

G node_result node_result start Goal q1 Quantification or Detection? start->q1 q2 Is Impurity Structure Known? q1->q2 Detection/ID hplc HPLC-PDA q1->hplc Quantification q3 Is Impurity Volatile? q2->q3 Yes lcms LC-MS q2->lcms No (Tentative ID) q4 Need Unambiguous Structure? q3->q4 No gcms GC-MS (with derivatization) q3->gcms Yes q4->lcms No (Confirmation) nmr Isolation + NMR q4->nmr Yes

Figure 3: Decision tree for selecting the appropriate analytical technique.

Table 3: Comparison of Key Analytical Techniques for Impurity Profiling

Technique Principle Selectivity Sensitivity (Typical LOQ) Information Provided Best Application
HPLC-PDA Chromatographic separation with UV-Vis detection High µg/mL to ng/mL Retention time, quantification, UV spectrum, peak purity Routine purity testing, quantification of known and unknown impurities.
LC-MS Chromatographic separation with mass detection Very High ng/mL to pg/mL[25] Molecular weight, elemental formula (with HRMS), structural fragments (MS/MS) Rapid identification of unknown impurities detected by HPLC.
NMR Nuclear magnetic resonance of atomic nuclei Very High (Structural) mg/mL (for structure) Unambiguous molecular structure, connectivity, stereochemistry, quantification (qNMR) Definitive structural elucidation of isolated unknown impurities.[20]

| GC-MS | Chromatographic separation of volatile compounds with mass detection | High | ng/mL[25] | Molecular weight and fragmentation of volatile/derivatizable compounds | Analysis of residual solvents, starting materials, or specific volatile impurities.[9][24] |

Conclusion and Best Practices

Identifying impurities in a key pharmaceutical intermediate like 1-acetyl-6-indazoleboronic acid is a multi-faceted challenge that demands a rigorous, evidence-based approach. The strategy outlined in this guide—combining the quantitative strength of HPLC-PDA, the identification power of LC-MS, and the definitive structural elucidation of NMR—provides a robust and self-validating framework.

Key Best Practices for Your Laboratory:

  • Embrace Orthogonality: Never rely on a single analytical method. Use techniques with different underlying principles to confirm results.

  • Leverage Forced Degradation: Proactively identify potential degradants and ensure your primary analytical method is truly stability-indicating.[12][26]

  • Qualify Your Standards: Whenever possible, synthesize or purchase reference standards for known impurities to confirm retention times and response factors.

  • Adhere to Regulatory Thresholds: Use ICH guidelines to determine when an impurity needs to be reported, identified, and qualified.[2][4]

  • Document Everything: Maintain meticulous records of all experimental conditions, data, and interpretations to build a comprehensive impurity profile that will withstand regulatory scrutiny.

By implementing this structured and scientifically-grounded approach, researchers and drug development professionals can ensure the quality and safety of their materials, paving the way for the successful development of new medicines.

References

  • Alsante, K. M., et al. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Alliance Pharma. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 15-22. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]

  • D'Avignon, D. A. (n.d.). The Use Of Forced Degradation In Analytical Method Development. DDA. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Koppenhoefer, B., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3420-3424. [Link]

  • Mason, P. (2024). Do You Know Your Product's Impurity Profile?. Contract Pharma. [Link]

  • Veeprho. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • P, P., & S, K. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs, 8(2), 1-8. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. [Link]

  • SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]

  • Reddy, K. R., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(4), 1035-1040. [Link]

  • International Conference on Harmonisation. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients Q3A(R2). BfArM. [Link]

  • Wang, Y., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of Chromatography A, 1217(11), 1815-1819. [Link]

  • B'Hymer, C., & Day, C. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Anthony, G. M., Brooks, C. J. W., & Middleditch, B. S. (1970). The use of boronate derivatives in the characterization of catecholamines and related β-hydroxy-amines by gas liquid chromatography-mass spectrometry. Journal of Pharmacy and Pharmacology, 22(3), 205-213. [Link]

  • Stein, B. K., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • Patel, K., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications, 5(2), 423-434. [Link]

  • Abe, M., et al. (2018). GC-MS profiles of phenylboronic acid PBA derivatives resulting from free type standards. ResearchGate. [Link]

  • Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-425. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Singh, S., & Handa, T. (2014). Impurity Profiling: Theory and Practice. PharmaInfo.net. [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Central Science, 8(3), 358-365. [Link]

  • Cubiñák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

  • Cerno, P., et al. (2018). Synthesis of indazoles from 2-formylphenylboronic acids. Organic & Biomolecular Chemistry, 16(43), 8261-8265. [Link]

  • Kuduk, S. D., et al. (2014). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. The Journal of Organic Chemistry, 79(21), 10327-10336. [Link]

  • Baron, M. (1951). Investigation into the synthesis of Indazole. Union College. [Link]

  • Cubiñák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link]

  • SIELC. (2018). Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 1H-Indazole-6-boronic acid. [Link]

Sources

Technical Guide: Distinguishing Boronic Acid Monomers from Trimeric Boroxine Anhydrides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and organic synthesis, the ambiguity between boronic acids (


) and their dehydrated cyclic trimers, boroxines  (

), is a persistent analytical challenge. While often used interchangeably in reactions like the Suzuki-Miyaura coupling, the precise speciation is critical for:
  • Stoichiometric Accuracy: A 100% boroxine sample has a significantly different effective molecular weight than its boronic acid counterpart, leading to reagent miscalculation.

  • Shelf-Life Stability: Dehydration is often an indicator of storage conditions (desiccation) rather than degradation, but it alters solubility profiles.

  • Regulatory Compliance: For pharmaceutical intermediates, the specific solid-state form (monomer vs. anhydride) constitutes a change in material attributes.

This guide provides a definitive technical comparison and validated experimental protocols to distinguish and quantitate these species.

The Dehydration Equilibrium: Mechanism & Thermodynamics[1]

The transformation is a reversible condensation reaction. Unlike carboxylic acid anhydrides, boroxine formation is thermodynamically accessible at moderate temperatures or under vacuum.



  • Driving Force: Entropy drives the release of water vapor. Enthalpy varies but is generally endothermic for dehydration.

  • Kinetics: In the presence of moisture (even atmospheric humidity), the hydrolysis of boroxine to boronic acid is rapid . In solution, the exchange rate is often faster than the NMR timescale, leading to averaged signals.

Visualization: The Dynamic Equilibrium

BoronEquilibrium Monomer Boronic Acid 3 x R-B(OH)2 Transition Transition State (H-Bonded Network) Monomer->Transition Dehydration (Heat/Vacuum) Transition->Monomer Trimer Boroxine Anhydride (RBO)3 + 3 H2O Transition->Trimer Trimer->Transition Hydrolysis (+H2O/Humidity)

Figure 1: The reversible dehydration pathway. Note that hydrolysis (green dashed line) is often diffusion-controlled by atmospheric moisture.

Comparative Analytical Matrix

The following table summarizes the performance of standard analytical techniques in distinguishing the two species.

FeatureBoronic Acid (

)
Boroxine Anhydride (

)
Diagnostic Power
IR Spectroscopy O-H Stretch: Broad, strong (

)C-B Stretch: Mixed bands (

)
Ring Vibration: Sharp, strong (

)O-H Stretch: Absent
High (Best for rapid ID)

B NMR (Soln)

(Broad)

(Broad)
Low (Rapid exchange averages signal)
Solid-State NMR Distinct shifts; resolved quadrupole patterns.Distinct shifts; often narrower lines.High (Definitive but resource-heavy)
Melting Point Often undefined (dehydrates before melting).Sharp melting point (if stable).Low (Unreliable)
TGA Mass loss onset

(Loss of

).
Stable mass until decomposition.High (Best for quantification)
X-Ray (SC-XRD) H-bonded dimers/sheets.Planar

ring.
Definitive

In-Depth Technical Analysis

A. Infrared Spectroscopy (FT-IR): The "Fingerprint" Method

IR is the most practical tool for immediate identification.

  • Boroxine Marker: The cyclic

    
     ring "breathing" mode appears as a strong, sharp band between 680 and 705 cm⁻¹ .[1] This band is absent in the pure monomer.
    
  • Boronic Acid Marker: A broad, intense hydrogen-bonded O-H stretching envelope at 3200–3400 cm⁻¹ .

  • Note: Partial dehydration results in spectra containing both sets of peaks.

B. Nuclear Magnetic Resonance ( B NMR)
  • The Solution-Phase Trap: In standard solvents (CDCl₃, DMSO-d₆), trace water catalyzes rapid exchange. You will typically see a single peak representing the weighted average of the acid and anhydride.

    • Tip: Adding a drying agent (molecular sieves) to the NMR tube can shift the equilibrium toward the boroxine, shifting the peak downfield (

      
      ), but this does not prove the original state of the solid.
      
  • Solid-State NMR (SSNMR):

    
    B MAS-NMR is non-destructive and definitive. Boroxines typically exhibit a larger quadrupolar coupling constant (
    
    
    
    ) due to the constrained ring geometry compared to the freer rotation of the acid.
C. Thermal Gravimetric Analysis (TGA)

TGA provides the most accurate quantification of purity.

  • Profile: Pure boronic acid shows a distinct weight loss step corresponding to the loss of 3 moles of water per 3 moles of acid.

  • Calculation:

    
    
    Deviations from this theoretical value indicate the ratio of pre-existing boroxine in the sample.
    

Validated Experimental Protocols

Protocol 1: Rapid Identification via ATR-FTIR

Use this for qualitative "Go/No-Go" checks before setting up reactions.

  • Preparation: Ensure the ATR crystal (Diamond/ZnSe) is clean and dry. Background scan air.[2]

  • Sampling: Place ~5 mg of solid sample on the crystal. Apply high pressure using the anvil to ensure good contact (critical for solid powders).

  • Acquisition: Scan range 4000–500 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

  • Analysis:

    • Step 1: Check 3200–3400 cm⁻¹. Strong broad peak?

      
       Contains Monomer.
      
    • Step 2: Check 680–705 cm⁻¹.[2] Sharp strong peak? ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Contains Boroxine.[2][3][4][5][6][7]
      
    • Step 3: Check 1300–1400 cm⁻¹ (B-O asymmetric stretch). Boroxines often show a doublet or enhanced intensity here compared to the acid.

Protocol 2: Quantitative Purity Determination (TGA)

Use this to determine the exact stoichiometry for precision synthesis.

  • Instrument: TGA (e.g., TA Instruments Q500 or equivalent).

  • Pan: Platinum or Ceramic (Alumina). Do not use sealed aluminum pans.

  • Method:

    • Ramp: 10°C/min from Ambient to 250°C.

    • Purge: Nitrogen (40 mL/min).

  • Data Interpretation:

    • Identify the first mass loss event (typically 50°C–120°C).

    • Calculate

      
      .
      
    • Purity Calculation:

      
      
      
    • Self-Validation: If the mass loss continues smoothly without a plateau, the dehydration may overlap with decomposition. Verify with DSC (look for sharp endotherm of dehydration vs. broad exotherm of decomposition).

Protocol 3: Distinguishing in Solution (Variable Temperature NMR)

Use this if you must analyze the species in solution.

  • Solvent: Toluene-d₈ (non-coordinating, low water solubility).

  • Sample Prep: Prepare sample in a glovebox if possible, or dry solvent over activated 4Å sieves for 24h.

  • Experiment:

    • Run

      
      B NMR at 25°C.
      
    • Cool to -40°C or -60°C.

  • Result: Lowering the temperature slows the exchange rate (

    
    ).
    
    • Fast Exchange (25°C): Single broad peak.

    • Slow Exchange (-60°C): Decoalescence into two distinct signals if both species are present and the solvent is dry enough.

Decision Logic for Researchers

Use the following workflow to select the correct analytical method based on your data needs.

DecisionTree Start Start: Identification Need State Is the sample Solid or Solution? Start->State Solid Solid State State->Solid Solution Solution Phase State->Solution Quant Need Quantification? Solid->Quant Stoichiometry Rapid Rapid ID (Qualitative) Solid->Rapid Quick Check SolNMR Standard 11B NMR (Likely Averaged Signal) Solution->SolNMR TGA Run TGA (Measure Mass Loss) Quant->TGA IR Run ATR-FTIR (Check 680-705 cm⁻¹) Rapid->IR Advice Add Drying Agent or Run VT-NMR SolNMR->Advice Ambiguous?

Figure 2: Analytical decision matrix. Green nodes indicate recommended primary methods.

References

  • Marinaro, W. A., et al. (2012).[3] "Properties of a model aryl boronic acid and its boroxine: validated against definitive structures solved by single-crystal X-ray diffraction." Journal of Pharmaceutical Sciences, 101(9), 3190-3198.[3]

  • Iovine, P. M., et al. (2014). "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials." ACS Applied Materials & Interfaces, 6(19).

  • Tokunaga, Y. (2013). "From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry." Supramolecular Chemistry.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Text for Boron Chemistry).
  • Beckett, M. A. (1999). "11B NMR spectroscopy of boronic acids and their derivatives.

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling (1-Acetyl-1H-indazol-6-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in drug discovery—particularly in Suzuki-Miyaura cross-coupling reactions—(1-acetyl-1H-indazol-6-yl)boronic acid requires rigorous handling protocols. While organoboron compounds are generally favored for their lower systemic toxicity compared to other organometallics, the specific structural motifs of this compound introduce unique physicochemical hazards.

This guide synthesizes chemical causality with field-proven methodologies to provide a self-validating, authoritative operational framework for researchers and drug development professionals.

Hazard Profile & Mechanistic Causality

To handle this compound safely, one must understand the why behind its hazards. The risk profile of this compound is dictated by three distinct mechanistic features:

  • Aerosolization via Boroxine Formation (Respiratory Hazard): Boronic acids are prone to spontaneous thermal or vacuum-induced dehydration, condensing into six-membered boroxine (anhydride) rings [2]. This dehydration alters the crystal lattice, often yielding a finer, highly electrostatic powder that is easily aerosolized. Inhalation of this dust causes acute respiratory irritation (H335).

  • Enhanced Dermal Penetration (Lipophilicity): While bare boronic acids are mild irritants, the addition of the 1-acetyl-1H-indazole moiety significantly increases the molecule's lipophilicity (LogP) [3]. Increased lipophilicity facilitates rapid permeation through the lipid-rich stratum corneum of the skin, exacerbating dermal irritation (H315) and increasing the risk of systemic absorption.

  • Lewis Acidic Ocular Toxicity: The vacant p-orbital on the boron atom acts as a mild Lewis acid. Upon contact with the aqueous environment of the eye, it rapidly coordinates with water and biological nucleophiles, causing immediate and serious eye irritation (H319) [4].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following quantitative specifications must be met before handling the compound.

PPE CategorySpecification & StandardMechanistic Rationale
Hand Protection Nitrile gloves, minimum 0.11 mm thickness. Breakthrough time > 480 mins.Prevents dermal absorption of the highly lipophilic acetyl-indazole moiety. Do not use latex.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 / EN 166 certified).Protects against Lewis acidic dust and potential solvent splashes during reaction setup.
Respiratory N95/FFP2 particulate respirator (if handled outside a certified fume hood).Filters out aerosolized, sub-micron boroxine dust particles generated by dehydration.
Body Protection Flame-retardant lab coat with fitted cuffs (e.g., Nomex® or 100% cotton).Prevents static charge buildup, which can cause the electrostatic powder to disperse.

Operational Workflow: Step-by-Step Methodology

Every step in this protocol is designed as a self-validating system , ensuring that safety parameters are physically confirmed before proceeding to the next phase.

Phase 1: Pre-Operational Checks
  • Fume Hood Validation: Turn on the fume hood and verify the face velocity is between 80–120 fpm (0.4–0.6 m/s) .

    • Self-Validation: Tape a small Kimwipe strip to the sash bottom. If it pulls steadily inward at a 45-degree angle, aerodynamic containment is achieved.

  • Static Grounding: Ensure the analytical balance and all spatulas are grounded.

Phase 2: Dispensing & Weighing
  • Static Assessment: Hover a clean, grounded stainless steel spatula 1 cm above the bulk powder in the reagent bottle.

    • Self-Validation: If the powder "jumps" or clings to the spatula before contact, electrostatic forces are dangerously high. Corrective Action: Discharge the area using an anti-static ionizing gun before proceeding.

  • Direct Transfer: Weigh the compound directly into a tared, sealable reaction vessel (e.g., a Schlenk flask) rather than a weigh boat. This eliminates a transfer step and minimizes open-air exposure.

Phase 3: Reaction Setup
  • Inert Atmosphere: Immediately seal the vessel and purge with inert gas (Nitrogen or Argon).

    • Causality: Purging prevents ambient moisture from interacting with the boronic acid, which can lead to unpredictable hydration states and stoichiometric errors during cross-coupling.

  • Solvent Addition: Add solvents (e.g., THF, DMF, or 1,4-Dioxane) via syringe through a septum to maintain the closed system.

Safety & Operational Workflow Diagram

SafetyWorkflow Start Initiate Handling Protocol PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Start->PPE Hood Perform Work in Certified Fume Hood PPE->Hood Weigh Weighing & Dispensing (Control Static/Dust) Hood->Weigh SpillCheck Did a spill occur? Waste Collect in Non-Halogenated Organic Waste SpillCheck->Waste No SpillSolid Solid Spill: Sweep with damp paper SpillCheck->SpillSolid Yes (Solid) SpillLiquid Liquid Spill: Absorb with inert material SpillCheck->SpillLiquid Yes (Solution) React Reaction Execution (Inert Atmosphere) Weigh->React React->SpillCheck Decon Decontaminate Surface (Soap & Water / EtOH) SpillSolid->Decon SpillLiquid->Decon Decon->Waste

Operational workflow and spill response protocol for handling this compound.

Spill Response & Disposal Plan

In the event of a containment breach, execute the following targeted disposal plan:

Spill Containment
  • Solid Spills: Do not dry sweep, as this will aerosolize the boroxine dust. Mist the spill lightly with a 10% ethanol/water solution to suppress dust generation, then wipe up with absorbent paper.

  • Liquid Spills (in solvent): Cover with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Avoid using combustible materials like sawdust.

Decontamination & Waste Segregation
  • Surface Decontamination: Wash the affected fume hood surface thoroughly with soap and water, followed by an ethanol wipe to dissolve any residual lipophilic indazole traces.

  • Waste Segregation: Place all contaminated wipes, gloves, and absorbents into a heavy-duty, sealable bag. Label clearly as "Hazardous Organic Solid Waste - Contains Boronic Acid Derivatives" .

  • Chemical Disposal: Do not mix with strong oxidizing agents [1]. Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations.

References

  • Novel Stable Blue-Light-Emitting Oligofluorene Networks Immobilized by Boronic Acid Anhydride Linkages. Chemistry of Materials, ACS Publications. URL:[Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.